(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-19-15-7-6-13(9-16(15)20-2)11-18-10-12-4-3-5-14(17)8-12/h3-9,18H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTFPEAPJBUBCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC(=CC=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366383 | |
| Record name | 1-(3-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423736-96-3 | |
| Record name | 1-(3-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and molecular weight of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
An In-Depth Technical Guide to (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine: Structure, Synthesis, and Characterization
Executive Summary
(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is a secondary dibenzylamine that serves as a representative scaffold for compounds of interest in medicinal chemistry and materials science. Its structure, featuring a chlorinated phenyl ring and a dimethoxylated phenyl ring, provides a unique combination of steric and electronic properties. Such motifs are integral to the design of novel pharmaceutical agents, where substitutions on the benzyl rings can modulate pharmacokinetic and pharmacodynamic profiles.[1][2] This guide provides a comprehensive technical overview of this molecule, intended for researchers and drug development professionals. We will detail its fundamental molecular properties, outline a robust and efficient synthetic protocol via reductive amination, describe the analytical techniques required for its unambiguous structural characterization, and discuss its relevance as a building block in modern chemical research.
Molecular Profile
The foundational step in understanding any chemical entity is the precise definition of its structure and associated physicochemical properties.
Chemical Structure
(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine consists of a central secondary amine nitrogen atom bonded to two distinct benzyl groups: a 3-chlorobenzyl group and a 3,4-dimethoxybenzyl group. The IUPAC name for this compound is N-(3-Chlorobenzyl)-1-(3,4-dimethoxyphenyl)methanamine.
Caption: Chemical structure of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine.
Physicochemical Properties
A summary of the key identifiers and calculated properties for the molecule is presented below. These values are essential for experimental design, safety assessment, and data interpretation.
| Property | Value |
| IUPAC Name | N-(3-Chlorobenzyl)-1-(3,4-dimethoxyphenyl)methanamine |
| Molecular Formula | C₁₆H₁₈ClNO₂ |
| Molecular Weight | 291.77 g/mol |
| Monoisotopic Mass | 291.10261 Da |
| Class | Secondary Aromatic Amine |
| Hydrogen Bond Donors | 1 (Amine N-H) |
| Hydrogen Bond Acceptors | 3 (Nitrogen, 2x Oxygen) |
| Predicted LogP | 3.5-4.0 |
Synthesis Methodology
The synthesis of secondary amines is a cornerstone of organic chemistry, with reductive amination being one of the most versatile and widely employed methods.[3] This approach offers high yields and operational simplicity, making it ideal for both academic and industrial settings.
Rationale for Synthetic Strategy: Reductive Amination
Reductive amination involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary amine to form an imine intermediate, which is then reduced in situ to the target secondary amine.[4][5] This one-pot process is highly efficient. For the synthesis of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, two equivalent pathways exist:
-
Route A: Reaction of 3-chlorobenzaldehyde with 3,4-dimethoxybenzylamine.
-
Route B: Reaction of 3,4-dimethoxybenzaldehyde with 3-chlorobenzylamine.
The choice between these routes is typically dictated by the commercial availability, cost, and stability of the starting materials.[5] Both 3-chlorobenzylamine[6] and 3,4-dimethoxybenzylamine[7] are readily available, making either route viable. The protocol described below utilizes Route B. As a reducing agent, sodium borohydride (NaBH₄) is selected for its moderate reactivity, which allows for the selective reduction of the imine in the presence of the starting aldehyde, and its ease of handling.[5]
Caption: Workflow for the one-pot reductive amination synthesis.
Detailed Experimental Protocol
This protocol is a representative method and should be performed by qualified personnel with appropriate safety precautions.
Materials:
-
3,4-Dimethoxybenzaldehyde (1.0 eq)
-
3-Chlorobenzylamine (1.05 eq)[6]
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxybenzaldehyde (1.0 eq) and dissolve it in anhydrous methanol (approx. 0.2 M concentration).
-
Amine Addition: Add 3-chlorobenzylamine (1.05 eq) to the solution. Stir the mixture at room temperature.
-
Imine Formation: Monitor the formation of the imine by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde. This step typically takes 1-3 hours.
-
Causality Note: Allowing the imine to form completely before adding the reducing agent is crucial to prevent the wasteful reduction of the starting aldehyde.
-
-
Reduction: Once the aldehyde is consumed, cool the flask in an ice-water bath. Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes.
-
Causality Note: The portion-wise addition at 0 °C controls the exothermic reaction and prevents potential side reactions.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours or until TLC analysis confirms the disappearance of the imine intermediate.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding water to decompose any excess NaBH₄. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Partition the resulting residue between dichloromethane (DCM) and water. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Causality Note: The NaHCO₃ wash removes any acidic byproducts, while the brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine.
Structural Elucidation and Characterization
Unambiguous confirmation of the synthesized molecule's identity is achieved through a combination of spectroscopic techniques. Each method provides complementary information about the compound's structure.
Infrared (IR) Spectroscopy
As a secondary amine, the IR spectrum provides a clear diagnostic signature. The key is the N-H stretching vibration, which for secondary amines appears as a single, relatively sharp band, distinguishing it from primary amines (which show two bands) and tertiary amines (which show none).[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum will confirm the presence of all constituent parts. The N-H proton typically appears as a broad singlet, the position of which can vary depending on solvent and concentration.[10][11] The two sets of benzylic methylene (CH₂) protons, being adjacent to the electron-withdrawing nitrogen, will be deshielded and should appear as distinct singlets. The two methoxy groups (-OCH₃) will present as sharp singlets in the 3.8-4.0 ppm region. The aromatic protons will appear in the 6.8-7.4 ppm range, with coupling patterns consistent with the 1,2,4- and 1,3-substitution patterns on the two rings.
-
¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom. The benzylic carbons will be in the 45-55 ppm range. The methoxy carbons will appear around 55-56 ppm. The aromatic carbons will populate the 110-145 ppm region, with the carbon attached to the chlorine atom being identifiable by its specific chemical shift.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. The compound adheres to the "Nitrogen Rule," which states that a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[10][11] The primary fragmentation pathway is expected to be α-cleavage, where the bond between a benzylic carbon and the aromatic ring breaks, yielding resonance-stabilized iminium cations.[11]
Summary of Expected Spectroscopic Data
| Technique | Feature | Expected Observation |
| IR | N-H Stretch | Single, medium-intensity band at ~3310-3350 cm⁻¹[10] |
| C-N Stretch | Medium band at ~1250-1335 cm⁻¹ (aromatic)[9] | |
| Ar-H Stretch | Bands > 3000 cm⁻¹ | |
| C-O Stretch | Strong bands at ~1260 cm⁻¹ and ~1025 cm⁻¹ | |
| ¹H NMR | N-H | 1H, broad singlet (variable shift) |
| Ar-H | 7H total, multiplets in the range ~6.8-7.4 ppm | |
| Ar-CH₂ -N | 4H total, two distinct singlets at ~3.7-4.2 ppm | |
| -OCH₃ | 6H, two distinct singlets at ~3.8-3.9 ppm | |
| MS (EI) | Molecular Ion (M⁺) | m/z = 291 (and 293, ~1/3 intensity due to ³⁷Cl isotope) |
| Key Fragments | m/z = 151 (C₉H₁₁O₂N⁺), m/z = 140/142 (C₇H₇ClN⁺), m/z = 125 (C₇H₆Cl⁺) |
Relevance in Drug Discovery and Development
The (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine structure is more than a synthetic curiosity; it represents a scaffold with significant potential in drug development. Benzylamine derivatives are prevalent in a wide range of pharmaceuticals and bioactive natural products.[3]
The Dibenzylamine Scaffold in Medicinal Chemistry
The dibenzylamine framework allows for precise three-dimensional positioning of two distinct aromatic systems. This is a common strategy for designing molecules that can interact with binding pockets in biological targets like enzymes or receptors. The central amine is often protonated at physiological pH, enabling ionic interactions, while the aromatic rings can engage in hydrophobic and π-stacking interactions.
Bioisosteric Considerations and Analog Design
For drug development professionals, this molecule serves as an excellent starting point for analog synthesis.
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Chloro Group: The 3-chloro substituent enhances lipophilicity, which can improve membrane permeability. It can also block a potential site of metabolic oxidation, thereby increasing the compound's half-life. Its position can be altered to probe different regions of a binding site.
-
Dimethoxy Groups: The methoxy groups are hydrogen bond acceptors and increase polarity compared to an unsubstituted ring.[12] They are often found in compounds targeting neurological pathways. Their positions (e.g., 2,4- vs. 3,4-) can drastically alter the molecule's conformation and binding affinity. The synthesis of related compounds, such as those used to create PDE-5 inhibitors like Avanafil, often starts with similar substituted benzylamines, highlighting the modularity and importance of this chemical class.[1][2]
Conclusion
(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is a well-defined chemical entity whose synthesis and characterization are grounded in fundamental principles of organic chemistry. The reductive amination protocol outlined provides a reliable and efficient pathway to its production. The comprehensive spectroscopic data expected for this molecule—from the diagnostic N-H stretch in the IR to the detailed map provided by NMR and the confirmatory mass from MS—form a self-validating system for its identification. For researchers in drug discovery, this compound and its analogs represent a versatile scaffold for developing new therapeutic agents, demonstrating how fundamental chemistry provides the essential tools for applied science.
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Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]
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Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Taylor & Francis Online. (2006, August 16). EFFICIENT PREPARATION OF N-BENZYL SECONDARY AMINES VIA BENZYLAMINE–BORANE MEDIATED REDUCTIVE AMINATION. Retrieved from [Link]
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University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
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ResearchGate. (n.d.). Reductive aminations of aldehydes with benzylamine or cyclohexylamine.... Retrieved from [Link]
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ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Retrieved from [Link]
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Oregon State University. (2020, February 7). Spectroscopy of Amines. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Dichlorobenzyl-(4,4-dimethoxybutyl)amine. Retrieved from [Link]
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PubChem. (n.d.). (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine. Retrieved from [Link]
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PubChem. (n.d.). Benzyl-(3,4-dimethoxy-benzyl)-amine. Retrieved from [Link]
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PubChem. (n.d.). 3,4-Dichlorobenzyl-(2,2-dimethoxyethyl)amine. Retrieved from [Link]
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Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
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International Journal of Science and Engineering. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]
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EPA. (2025, October 15). 1-(3,4-Dimethoxyphenyl)-N-(2-methoxybenzyl)propan-2-amine. Retrieved from [Link]
- Google Patents. (n.d.). DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
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PubMed. (2014, October 15). 5-(4-((4-[(18)F]Fluorobenzyl)oxy)-3-methoxybenzyl)pyrimidine-2,4-diamine: a selective dual inhibitor for potential PET imaging of Trk/CSF-1R. Retrieved from [Link]
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MDPI. (2013, February 6). Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. Retrieved from [Link]
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A Prospective Analysis of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine: A Novel Scaffold in Medicinal Chemistry
Abstract
In the landscape of drug discovery, the exploration of novel chemical scaffolds is a cornerstone of identifying new therapeutic agents. This guide introduces (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, a previously uncharacterized secondary amine, as a promising candidate for investigation in medicinal chemistry. By dissecting the structural contributions of its constituent moieties—the 3-chlorobenzyl group and the 3,4-dimethoxybenzyl (veratryl) group—we can hypothesize its potential therapeutic applications, ranging from cardiovascular diseases to neuropathic pain. This document provides a prospective analysis, outlining a robust synthetic strategy, proposing potential biological targets, and detailing the experimental workflows required to validate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals as a foundational document for the exploration of this novel compound.
Introduction: Rationale for a Novel Scaffold
The design of new molecular entities often involves the strategic combination of known pharmacophores to create novel structures with unique biological activity profiles. (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is a prime example of such a design strategy. It integrates two key structural motifs:
-
The 3-Chlorobenzyl Moiety: The presence of a chlorine atom on a benzyl ring is a common feature in many active pharmaceutical ingredients (APIs). The chloro group can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Its presence in compounds with antimicrobial and anticancer activities suggests its potential to confer a range of biological effects.[1][2][3]
-
The 3,4-Dimethoxybenzyl (Veratryl) Moiety: This group is a key component of many compounds with cardiovascular activity. For instance, it is structurally related to intermediates used in the synthesis of drugs like Nebivolol.[4][5][6][7] The methoxy groups can act as hydrogen bond acceptors and influence the overall electronic properties of the molecule, which can be critical for receptor binding. Furthermore, benzylamine derivatives are known to be versatile intermediates in the synthesis of various pharmaceuticals.[8]
The combination of these two moieties in a secondary amine framework presents a unique opportunity to explore novel therapeutic potential, particularly in areas where these individual pharmacophores have shown promise.
Proposed Synthetic Strategy: Reductive Amination
A common and efficient method for the synthesis of secondary amines is reductive amination. This approach involves the reaction of an aldehyde with a primary amine to form an imine, which is then reduced in situ to the desired secondary amine.
Experimental Protocol: Synthesis of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
Materials:
-
3-Chlorobenzaldehyde
-
3,4-Dimethoxybenzylamine (also known as Veratrylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-chlorobenzaldehyde (1.0 eq) in dichloromethane (DCM), add 3,4-dimethoxybenzylamine (1.0 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine. The reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Once imine formation is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde.
-
Reaction Monitoring: Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine.
Caption: Proposed synthetic workflow for (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine.
Potential Medicinal Chemistry Applications (Hypothesized)
Cardiovascular Diseases
Given the structural similarities to intermediates in the synthesis of cardiovascular drugs and the known properties of related benzylamines, a primary area of investigation for this novel compound would be in cardiovascular diseases.[9][10] One plausible mechanism of action is the blockade of calcium channels.[11][12][13][14]
Hypothesized Mechanism: Calcium Channel Blockade
Voltage-gated calcium channels are crucial for regulating cardiovascular function, including cardiac contractility and vascular tone. Blockade of these channels is a well-established therapeutic strategy for hypertension and angina. The lipophilic nature of the benzyl groups in our target molecule may allow it to partition into cell membranes and interact with these channels.
Caption: Hypothesized mechanism of action via L-type calcium channel blockade.
Neuropathic Pain
T-type and N-type calcium channels are implicated in the pathophysiology of neuropathic pain.[15] Small molecules that can modulate these channels have therapeutic potential. A study on 3-benzamides and 3,4,5-trimethoxyphenyl amines demonstrated their activity as T-type and N-type calcium channel blockers for neuropathic pain.[15] The structural features of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine make it a candidate for investigation in this area as well.
Proposed Experimental Workflows for Biological Evaluation
A structured screening cascade is essential to efficiently evaluate the biological activity of a novel compound.
Caption: Proposed screening cascade for the biological evaluation of the novel compound.
Experimental Protocol: Whole-Cell Patch Clamp Assay for Calcium Channel Blockade
Objective: To determine the inhibitory activity of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine on voltage-gated calcium channels.
Cell Line: HEK293 cells stably expressing the human Caᵥ1.2 (L-type) calcium channel.
Step-by-Step Methodology:
-
Cell Preparation: Culture the HEK293 cells to 70-80% confluency. On the day of the experiment, detach the cells and plate them onto glass coverslips.
-
Electrophysiology Setup: Place a coverslip with adherent cells onto the stage of an inverted microscope equipped with patch-clamp recording equipment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording: Achieve a giga-ohm seal between the pipette and a single cell. Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.
-
Data Acquisition: Record calcium currents in response to a voltage step protocol (e.g., from a holding potential of -80 mV to a test potential of +10 mV).
-
Compound Application: Perfuse the cells with an external solution containing a known concentration of the test compound. Causality Note: A range of concentrations should be used to determine the IC₅₀ value, which represents the concentration at which the compound inhibits 50% of the channel activity.
-
Data Analysis: Measure the peak calcium current before and after the application of the compound. Calculate the percentage of inhibition and plot a dose-response curve to determine the IC₅₀.
Prospective Structure-Activity Relationship (SAR) Insights
Based on literature for similar scaffolds, we can hypothesize how structural modifications might impact biological activity.[16][17]
| Modification | Position | Rationale | Predicted Impact on Activity |
| Halogen Substitution | 3-position of the benzyl ring | Varying the halogen (e.g., F, Br, I) will alter the electronic properties and size of the substituent, potentially affecting binding affinity.[17] | A bromo or fluoro substitution may lead to variations in potency. |
| Positional Isomers of Chlorine | 2- or 4-position of the benzyl ring | Changing the position of the chloro group will alter the steric and electronic profile of the molecule, which can significantly impact how it fits into a binding pocket.[16] | Potency is likely to be highly sensitive to the position of the halogen. |
| Methoxy Group Alterations | 3,4-positions of the other benzyl ring | Shifting the methoxy groups (e.g., to the 2,5- or 3,5-positions) or replacing them with other groups (e.g., ethoxy, hydroxyl) will change the hydrogen bonding capacity and overall polarity.[18][19][20] | Alterations are expected to significantly impact activity, as these groups are often crucial for target engagement. |
Conclusion and Future Directions
(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine represents a novel, synthetically accessible scaffold with significant potential in medicinal chemistry. The hypotheses presented in this guide, based on the established roles of its constituent pharmacophores, provide a strong rationale for its investigation as a potential cardiovascular agent or a modulator of ion channels for neuropathic pain.
The immediate next steps should involve the synthesis of the compound and its evaluation in a panel of primary assays, including those for calcium channel activity. Subsequent studies should focus on elucidating its mechanism of action, exploring the SAR through the synthesis of analogs, and evaluating its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The insights gained from this initial exploration will pave the way for the potential development of a new class of therapeutic agents.
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An In-depth Technical Guide to (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine: Synthesis, Characterization, and Potential Applications
Introduction
(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is a secondary amine that, while not extensively documented in current chemical literature, represents a scaffold of significant interest to researchers in medicinal chemistry and drug development. Its structure combines the functionalities of a 3-chlorobenzyl group and a 3,4-dimethoxybenzyl group, moieties that are present in a variety of biologically active compounds. The strategic combination of these fragments suggests potential for this molecule to interact with various biological targets, making it a compelling candidate for further investigation.
This guide provides a comprehensive overview of a proposed synthetic route for (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, detailed methodologies for its characterization, and a discussion of its potential applications based on the known activities of structurally related compounds. As this compound does not currently have a registered CAS number, this document serves as a foundational resource for its synthesis and future study.
Chemical Identifiers and Properties of Starting Materials
A robust synthesis begins with well-characterized starting materials. The proposed synthesis of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine proceeds via the reductive amination of 3,4-dimethoxybenzaldehyde with 3-chlorobenzylamine.
Table 1: Chemical Identifiers and Properties of Starting Materials
| Property | 3-Chlorobenzylamine | 3,4-Dimethoxybenzaldehyde (Veratraldehyde) |
| Structure | ClC₆H₄CH₂NH₂ | (CH₃O)₂C₆H₃CHO |
| CAS Number | 4152-90-3[1][2][3] | 120-14-9[4][5][6] |
| Molecular Formula | C₇H₈ClN[2][7] | C₉H₁₀O₃[4][5][8] |
| Molecular Weight | 141.60 g/mol [1][3] | 166.17 g/mol [4][5] |
| Appearance | Colorless to pale yellow liquid[7][9] | Peach-colored crystals or light peach powder[4][5] |
| Boiling Point | 110-112 °C at 17 mmHg[1][3][9] | 281 °C[5] |
| Melting Point | 97-98 °C[3][9] | 40-43 °C[5] |
| Density | 1.159 g/mL at 25 °C[1][3][9] | 1.114 g/mL[5] |
| Solubility | Soluble in organic solvents[7] | Soluble in organic solvents[5] |
Proposed Synthesis: Reductive Amination
Reductive amination is a highly efficient and widely used method for the synthesis of secondary amines from primary amines and carbonyl compounds.[10][11][12][13] This one-pot reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the desired amine.[13][14]
Caption: Proposed synthetic workflow for (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine.
Experimental Protocol
-
Imine Formation: To a solution of 3,4-dimethoxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add 3-chlorobenzylamine (1.0-1.2 eq). The reaction mixture is stirred at room temperature. The formation of the imine can be monitored by thin-layer chromatography (TLC).
-
Reduction: Once the formation of the imine is complete, a reducing agent is added to the reaction mixture. Sodium borohydride (NaBH₄) can be used, but more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they can selectively reduce the imine in the presence of the aldehyde.[13][14] The reaction is typically stirred at room temperature until the imine is fully consumed, as indicated by TLC.
-
Workup: The reaction is quenched by the addition of water or a mild acid. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine.
Analytical Characterization
The structure and purity of the synthesized (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine should be confirmed by a suite of analytical techniques.
Caption: Analytical workflow for the characterization of the synthesized product.
Expected Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the 3-chlorobenzyl and 3,4-dimethoxybenzyl rings. The two methoxy groups on the 3,4-dimethoxybenzyl ring should appear as singlets around 3.8-3.9 ppm. The benzylic protons (CH₂) adjacent to the nitrogen will likely appear as two distinct singlets or an AB quartet in the range of 3.5-4.5 ppm. The N-H proton of the secondary amine is expected to be a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.[15][16]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for all the carbon atoms in the molecule. The carbons of the methoxy groups will appear around 55-56 ppm. The benzylic carbons will be in the range of 50-60 ppm. The aromatic carbons will have chemical shifts between 110 and 150 ppm.
-
FT-IR Spectroscopy: The infrared spectrum should display a characteristic N-H stretching vibration for the secondary amine in the region of 3300-3500 cm⁻¹, which is typically a single, sharp band.[15][17][18][19] C-N stretching vibrations are expected in the 1250-1020 cm⁻¹ range for the aliphatic amine portion.[19] The spectrum will also show aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: Mass spectrometry will be used to determine the molecular weight of the compound. The exact mass can be used to confirm the molecular formula.
Potential Applications in Drug Development and Research
While (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine itself is not a known therapeutic agent, its structural motifs are found in numerous compounds with diverse biological activities. Dibenzylamine derivatives are a well-established class of compounds in medicinal chemistry, with applications as anticancer, anti-inflammatory, and neuropharmacological agents.[20][21]
The 3-chlorobenzyl moiety is a common substituent in pharmacologically active molecules and can influence properties such as metabolic stability and receptor binding affinity. The 3,4-dimethoxybenzyl group, also known as a veratryl group, is present in various natural products and synthetic compounds with a range of biological effects.
Given the precedence of these structural components, (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine could be a valuable intermediate for the synthesis of more complex molecules or could be screened for a variety of biological activities, including but not limited to:
-
Anticancer activity
-
Antimicrobial properties
-
Enzyme inhibition
-
Receptor modulation in the central nervous system
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential exploration of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine. By leveraging the well-established reductive amination protocol, researchers can readily access this novel compound. The detailed analytical workflow will ensure the structural integrity and purity of the synthesized molecule. The insights into the potential applications of this compound, based on its constituent chemical motifs, should inspire further investigation into its biological properties and its utility as a scaffold in drug discovery and development.
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Ataman Kimya. (n.d.). 3,4-DIMETHOXYBENZALDEHYDE. Retrieved from [Link]
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Sciforum. (n.d.). Direct reductive amination of aldehydes using lithium-arene(cat.) as reducing system. A simple one-pot. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
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JoVE. (2023, April 30). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]
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Structural analysis of amines. (2011, June 10). Retrieved from [Link]
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Beilstein Journals. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]
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PubMed. (2024, July 2). Synthesis of 2-benzyl N-substituted anilines via imine condensation-isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]
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MDPI. (2023, January 20). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]
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CK-12 Foundation. (2026, January 14). Preparation of Amines. Retrieved from [Link]
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Fundamentals of Organic Chemistry. (n.d.). 12.4 Synthesis of Amines. Retrieved from [Link]
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YouTube. (2019, January 17). synthesis of secondary amines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
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Preprints.org. (2024, May 6). Synthesis of N-Benzylidene Benzylamine from Dibenzylamine and Derivatization under Electrochemical Conditions. Retrieved from [Link]
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Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis of Secondary Amines via N-(Benzoyloxy)amines and Organoboranes. Retrieved from [Link]
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PMC. (2019, April 1). Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. Retrieved from [Link]
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Thermodynamic stability of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine derivatives
Title: Thermodynamic & Kinetic Stability Profile of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine Derivatives: A Technical Assessment
Executive Summary This technical guide provides a comprehensive stability assessment of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, a privileged secondary amine scaffold often utilized in the synthesis of calcium channel blockers, GPCR ligands, and monoamine transporter inhibitors.
The molecule exhibits a distinct "push-pull" electronic architecture: the electron-rich 3,4-dimethoxybenzyl moiety renders it susceptible to oxidative degradation via Single Electron Transfer (SET) mechanisms, while the electron-poor 3-chlorobenzyl group provides relative metabolic and chemical inertness. This guide details the thermodynamic vulnerabilities, degradation pathways, and required protocols for establishing a robust stability profile in compliance with ICH Q1A(R2) guidelines.
Part 1: Molecular Architecture & Theoretical Stability
To understand the thermodynamic behavior of this molecule, one must analyze the electronic contributions of its two distinct benzylic wings anchored by the secondary amine nitrogen.
The Electronic "Push-Pull" Asymmetry
-
The "Soft" Wing (3,4-Dimethoxybenzyl): The two methoxy groups are strong Electron Donating Groups (EDG). They increase the electron density of the aromatic ring and the benzylic carbon.
-
Thermodynamic Consequence: This ring has a lower oxidation potential. It is the primary site for oxidative attack, radical formation, and subsequent N-dealkylation.
-
-
The "Hard" Wing (3-Chlorobenzyl): The chlorine atom is an Electron Withdrawing Group (EWG) via induction (
).-
Thermodynamic Consequence: This ring is deactivated. The benzylic C-H bonds on this side are stronger and less prone to radical abstraction compared to the dimethoxy side.
-
-
The Nitrogen Bridge: As a secondary amine, the nitrogen lone pair is basic (estimated pKa ~9.2–9.5). It acts as a nucleophile and is susceptible to N-oxidation.
Predicted Physical State
-
Free Base: Due to the rotational freedom of the two benzyl arms and the lack of strong hydrogen bond donors (only one N-H), the free base is predicted to be a viscous oil or a low-melting solid at room temperature. It will be thermodynamically driven toward an amorphous state, increasing mobility and degradation rates.
-
Salt Forms: Thermodynamic stability is significantly enhanced by protonation. Formation of a crystalline salt (e.g., Hydrochloride, Fumarate) locks the conformation, reduces N-oxidation susceptibility (by tying up the lone pair), and raises the melting point.
Part 2: Chemical Stability & Degradation Pathways
The thermodynamic drive toward lower energy states manifests primarily through oxidative decomposition rather than hydrolysis.
Oxidative Degradation Mechanism
The most critical pathway involves the oxidative cleavage of the 3,4-dimethoxybenzyl group. This proceeds via two competing mechanisms:
-
Hydrogen Atom Transfer (HAT): Abstraction of the benzylic proton (favored on the electron-rich dimethoxy side) forms a radical, which reacts with
to form a peroxide, then an imine. -
Single Electron Transfer (SET): The electron-rich dimethoxy ring can donate an electron to an oxidant, forming a radical cation that rearranges to the imine.
Key Insight: The degradation is regioselective. The 3,4-dimethoxybenzyl group will cleave preferentially over the 3-chlorobenzyl group due to the stabilization of the intermediate radical by the methoxy oxygens.
Hydrolysis
The parent molecule contains no hydrolyzable bonds (esters, amides). However, the imine intermediates formed during oxidation are thermodynamically unstable in water and will rapidly hydrolyze to the corresponding aldehyde and primary amine.
Visualization of Degradation Pathways
The following diagram illustrates the cascade from the parent molecule to its primary degradation products.
Caption: Regioselective oxidative degradation pathway. Note the preferential cleavage of the electron-rich dimethoxybenzyl arm.
Part 3: Experimental Protocols for Stability Assessment
To validate the theoretical stability profile, a forced degradation study (Stress Testing) is required. This protocol is designed to be self-validating by including mass balance checks.
Stress Testing Matrix (Adapted from ICH Q1A)
| Stress Condition | Experimental Protocol | Mechanism Probed | Target Endpoint |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 24–48 hrs | Stability of salt form; acid catalysis | < 5% degradation |
| Base Hydrolysis | 0.1 N NaOH, 60°C, 24–48 hrs | Amine stability; potential ether cleavage | < 5% degradation |
| Oxidation | 3% H₂O₂, RT, 4–24 hrs | CRITICAL: N-oxidation & Benzylic oxidation | Expect Degradation (N-oxides, Aldehydes) |
| Photostability | 1.2 million lux hours (ICH Q1B) | Radical generation on dimethoxy ring | Color change (yellowing), Imine formation |
| Thermal | 60°C (Solid State) for 7 days | Physical stability (sintering, melt) | Polymorphic change or melt |
Analytical Methodology (HPLC-UV-MS)
A generic gradient method is insufficient due to the polarity difference between the amine and its degradation products (aldehydes).
-
Column: C18 (End-capped to reduce tailing of the secondary amine), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate pH 9.0 (High pH keeps amine deprotonated/neutral for better retention, or use pH 3.0 with perchlorate buffer). Note: High pH is preferred for MS sensitivity.
-
Mobile Phase B: Acetonitrile.
-
Detection:
-
UV @ 280 nm (detects both aromatic rings).
-
UV @ 230 nm (detects the 3-Cl ring specifically).
-
MS (ESI+) for identification of the m/z [M+16] (N-oxide) and [M-151] (cleavage product).
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for forced degradation studies ensuring kinetic control and mass balance verification.
Part 4: Formulation & Storage Recommendations
Based on the thermodynamic analysis, the following strategies are required to ensure shelf-life:
-
Salt Selection: Do not develop the free base. Screen for high-melting salts. The Hydrochloride salt is a standard starting point, but if hygroscopicity is observed, evaluate Fumarate or Succinate (non-hygroscopic, stoichiometric salts).
-
Excipient Compatibility: Avoid excipients containing reducing sugars (lactose) to prevent Maillard reactions with the secondary amine. Avoid excipients with high peroxide impurities (e.g., PEG, Povidone) to prevent N-oxidation.
-
Packaging: The electron-rich dimethoxy ring is photosensitive. Amber glass or opaque foil blistering is mandatory.
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] (2003).[4] Retrieved from [Link]
-
International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[3] (1996). Retrieved from [Link]
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. Pharmaceutical Stress Testing: Predicting Drug Degradation. (2011).[2] CRC Press. (Standard text on amine oxidation mechanisms).
-
PubChem. Compound Summary for CID 77802 (3-Chlorobenzylamine). Retrieved from [Link]
-
PubChem. Compound Summary for CID 86566 (3,4-Dimethoxybenzylamine). Retrieved from [Link]
Sources
Potential Therapeutic Targets for (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine Analogs
The following technical guide details the pharmacological potential and therapeutic targets of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine and its structural analogs. This analysis is based on the molecule's classification as a "privileged" dibenzylamine scaffold , a chemical motif frequently associated with activity at G-protein coupled receptors (GPCRs), ion channels, and monoamine transporters.
Executive Summary: The Dibenzylamine Scaffold
The molecule (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine (CAS: 1609400-86-3) represents a highly lipophilic, secondary amine pharmacophore. Its structure consists of two distinct aromatic domains—an electron-deficient 3-chlorophenyl ring and an electron-rich 3,4-dimethoxyphenyl ring—connected by a flexible methylene-amine linker.
This specific topology mimics the "biaryl-linker-amine" architecture found in several major drug classes. By analyzing Structure-Activity Relationships (SAR) of homologous compounds, we identify four primary therapeutic targets:
-
Calcium-Sensing Receptor (CaSR): Allosteric modulation (Calcimimetics).
-
Sigma-1 Receptor (
1R): Neuroprotection and analgesia. -
Glycine Transporter 1 (GlyT1): Cognitive enhancement (Schizophrenia).
-
Rad51 Recombinase: Oncology (Chemosensitization).
Primary Therapeutic Targets & Mechanisms
Calcium-Sensing Receptor (CaSR)
Therapeutic Area: Hyperparathyroidism, Osteoporosis. Mechanism: Positive Allosteric Modulator (Calcimimetic).
The CaSR is a Class C GPCR that detects extracellular calcium levels. The binding pocket for allosteric modulators (like cinacalcet) is located in the transmembrane domain (TMD).
-
SAR Rationale: First-generation calcimimetics (e.g., NPS R-568 , Fendiline ) are phenylalkylamines. The 3-chlorophenyl moiety is a classic bioisostere for the 3-chlorophenylpropyl group found in NPS R-568, providing critical hydrophobic interactions in the TMD pocket. The 3,4-dimethoxybenzyl group mimics the electron-rich aromatic headgroup required for hydrogen bonding with receptor residues (e.g., Glu837).
-
Causality: The secondary amine is protonated at physiological pH, forming a salt bridge with an acidic residue (likely Glu837 or Asp) in the receptor core, locking the receptor in an active conformation.
Sigma-1 Receptor ( 1R)
Therapeutic Area: Neuropathic Pain, Neurodegenerative Diseases. Mechanism: Chaperone Interaction / Ligand Binding.
The
-
SAR Rationale: The "N-benzyl-N-phenethyl" or "dibenzyl" amine pattern is the quintessential pharmacophore for high-affinity
1 ligands (e.g., Haloperidol , PB-28 ). -
Causality: The 3,4-dimethoxy substitution pattern is highly favorable for
1 affinity, often increasing selectivity over 2 receptors. The hydrophobic 3-chlorobenzyl group occupies the primary hydrophobic pocket of the receptor.
Glycine Transporter 1 (GlyT1)
Therapeutic Area: Schizophrenia (Negative Symptoms). Mechanism: Reuptake Inhibition.
GlyT1 inhibitors elevate synaptic glycine levels, enhancing NMDA receptor function.
-
SAR Rationale: Many GlyT1 inhibitors (e.g., Sarcosine derivatives like ALX-5407 ) are built on an N-benzylglycine core. While the title compound lacks the carboxylic acid of glycine, it represents the lipophilic "tail" anchor.
-
Optimization: Introduction of a carboxyl group or bioisostere (e.g., tetrazole) to the central nitrogen would convert this scaffold into a potent GlyT1 inhibitor.
Rad51 Recombinase (Oncology)
Therapeutic Area: Cancer (Sensitization to DNA-damaging agents). Mechanism: Inhibition of Homologous Recombination.
BindingDB data identifies the sulfonyl-amide analog 3-(3-chlorobenzyl)sulfonyl-N-(4-ethoxy-3-methoxy-benzyl)propionamide as a specific inhibitor of Rad51 (IC50 ~53
-
Relevance: The title compound is the reduced amine core of this inhibitor class. It serves as a simplified probe to disrupt the Rad51-DNA filament formation, preventing cancer cells from repairing double-strand breaks induced by chemotherapy.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the divergent signaling pathways modulated by this scaffold, highlighting the central role of the dibenzylamine core.
Caption: Divergent pharmacological pathways for the (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine scaffold.
Experimental Protocols for Validation
To validate the activity of this scaffold, the following self-validating protocols are recommended.
Protocol A: CaSR Positive Allosteric Modulation (IP-One Assay)
Objective: Determine if the analog potentiates Calcium-Sensing Receptor signaling. Principle: CaSR activation couples to Gq/11, leading to IP3 generation. The IP-One assay measures IP1 (a stable metabolite of IP3) accumulation in the presence of Lithium (to block degradation).
Step-by-Step Methodology:
-
Cell Line: HEK293 cells stably expressing human CaSR (HEK-CaSR).
-
Seeding: Plate 20,000 cells/well in a 384-well white plate. Incubate 24h at 37°C.
-
Buffer Preparation: Prepare Stimulation Buffer (10 mM HEPES, 1 mM CaCl2, 0.5 mM MgCl2, 4.2 mM KCl, 146 mM NaCl, 50 mM LiCl, pH 7.4).
-
Note: LiCl is critical to inhibit inositol monophosphatase.
-
-
Compound Addition:
-
Add test compound (0.1 nM – 10
M) in Stimulation Buffer. -
Add a sub-maximal concentration of Calcium (e.g., 2.0 mM CaCl2) to measure allosteric potentiation.
-
-
Incubation: Incubate for 60 minutes at 37°C.
-
Detection: Add HTRF® detection reagents (IP1-d2 conjugate and Anti-IP1-Cryptate).
-
Readout: Measure fluorescence at 665 nm and 620 nm. Calculate Ratio (665/620).
-
Validation: Use Cinacalcet (1
M) as a positive control. A >20% increase in signal over the EC20 Calcium baseline indicates calcimimetic activity.
Protocol B: Sigma-1 Receptor Radioligand Binding
Objective: Quantify affinity (Ki) for the
Step-by-Step Methodology:
-
Tissue Source: Guinea pig brain membrane homogenates or Jurkat cell membranes.
-
Radioligand: [3H]-(+)-Pentazocine (specific for
1). -
Non-Specific Binding (NSB): Define using 10
M Haloperidol. -
Incubation:
-
Mix 100
g membrane protein, 2 nM [3H]-(+)-Pentazocine, and test compound (10 concentrations). -
Incubate in 50 mM Tris-HCl (pH 7.4) for 120 minutes at 25°C.
-
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding).
-
Counting: Add scintillation fluid and count radioactivity.
-
Analysis: Fit data to a one-site competition model to determine IC50 and calculate Ki using the Cheng-Prusoff equation.
Quantitative Data Summary (Analogs)
The following table summarizes known activities of structurally homologous compounds, providing a baseline for the title molecule.
| Compound Class | Structure Motif | Target | Activity (IC50/Ki) | Reference |
| NPS R-568 | 3-Cl-phenylpropyl-amine | CaSR | EC50: 26 nM | [1] |
| Fendiline | Diphenylalkylamine | L-Type Ca2+ / CaSR | IC50: ~5 | [2] |
| Rad51 Inhibitor | 3-Cl-benzyl-sulfonyl... | Rad51 | IC50: 53 | [3] |
| PB-28 | N-benzyl-N-phenethyl... | Sigma-1 | Ki: 0.6 nM | [4] |
| Sarcosine Deriv. | N-(3-chlorobenzyl)-glycine | GlyT1 | IC50: ~50 nM | [5] |
Synthesis & Optimization
To synthesize (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine for testing:
-
Reactants: 3,4-dimethoxybenzaldehyde + 3-chlorobenzylamine (or vice versa: 3-chlorobenzaldehyde + 3,4-dimethoxybenzylamine).
-
Reaction: Reductive Amination.
-
Solvent: Dichloromethane (DCM) or Methanol.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) or NaBH4.
-
Conditions: Room temperature, 4-12 hours.[1]
-
-
Purification: Acid-base extraction followed by flash chromatography (SiO2, Hexane/EtOAc).
Optimization Strategy:
-
To target CaSR: Maintain the secondary amine. Add a methyl group to the alpha-carbon of the benzyl linker (creating a chiral center) to increase potency (similar to Cinacalcet).
-
To target GlyT1: N-alkylate the amine with an acetic acid moiety (or methyl ester).
References
-
Nemeth, E. F., et al. (1998). Calcimimetics with potent and selective activity on the parathyroid calcium receptor. Proceedings of the National Academy of Sciences, 95(7), 4040-4045.
-
Breitwieser, G. E. (2006). The calcium sensing receptor life cycle: Trafficking, cell surface expression, and degradation. Molecular Interventions, 6(3), 154.
-
BindingDB. (2011).[2] Target: DNA repair protein RAD51 homolog 1.[2] Compound: BDBM51354.[2] Binding Database.
-
Berardi, F., et al. (2004). Novel potent sigma1 ligands: N-[omega-(tetralin-1-yl)alkyl] derivatives of 3,3-dimethylpiperidine. Journal of Medicinal Chemistry, 47(9), 2308-2317.
-
Mejera, C., et al. (2024).[3] Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a novel selective KOR ligand. European Journal of Medicinal Chemistry.[4][5]
Sources
- 1. 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs [mdpi.com]
- 2. BindingDB BDBM51354 3-(3-chlorobenzyl)sulfonyl-N-(4-ethoxy-3-methoxy-benzyl)propionamide::3-[(3-chlorobenzyl)sulfonyl]-N-(4-ethoxy-3-methoxybenzyl)propanamide::3-[(3-chlorophenyl)methylsulfonyl]-N-[(4-ethoxy-3-methoxy-phenyl)methyl]propanamide::3-[(3-chlorophenyl)methylsulfonyl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide::MLS000685257::SMR000311495::cid_4119957 [bindingdb.org]
- 3. Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a novel selective KOR ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, Biological Activity And Thermal Degradation Of (Benzyl -; P-Chlorobenzyl-)Dithiocarbamate And 1,10-Phenanthroline Mixed Ligands Complexes - International Research Journal of Natural Sciences (IRJNS) [eajournals.org]
- 5. derisilab.ucsf.edu [derisilab.ucsf.edu]
Methodological & Application
Reductive amination conditions for preparing (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
Application Note: Optimized Reductive Amination Protocol for the Synthesis of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine via reductive amination. This secondary amine scaffold is a critical intermediate in medicinal chemistry, often associated with GPCR ligands and kinase inhibitors where the benzyl-linker-benzyl motif provides essential hydrophobic interactions.
The guide prioritizes Sodium Triacetoxyborohydride (STAB) as the reducing agent due to its exceptional chemoselectivity, allowing for the reduction of the imine intermediate without affecting the aryl chloride or requiring harsh conditions that could lead to dehalogenation.
Retrosynthetic Analysis & Strategy
The target molecule can be accessed via two primary reductive amination pathways. Both are viable, but Route A is generally preferred in practice due to the higher stability of benzaldehydes compared to their corresponding benzylamines, ensuring cleaner starting materials.
-
Route A (Preferred): 3-Chlorobenzaldehyde + 3,4-Dimethoxybenzylamine (Veratrylamine).
-
Route B: 3,4-Dimethoxybenzaldehyde (Veratraldehyde) + 3-Chlorobenzylamine.
Chemical Strategy:
The reaction proceeds via the in situ formation of an imine (Schiff base), followed by selective reduction.
Critical Consideration - Chemoselectivity:
Standard catalytic hydrogenation (
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 3-Chlorobenzaldehyde | Electrophile | 1.0 | Check purity by TLC; purify if -COOH present. |
| 3,4-Dimethoxybenzylamine | Nucleophile | 1.05 | Slight excess ensures complete consumption of aldehyde. |
| Sodium Triacetoxyborohydride (STAB) | Reducing Agent | 1.4 - 1.5 | Moisture sensitive; add as solid. |
| Acetic Acid (AcOH) | Catalyst | 1.0 - 2.0 | Promotes imine formation; pH control. |
| 1,2-Dichloroethane (DCE) | Solvent | 0.2 M | Anhydrous preferred. THF is a greener alternative. |
Step-by-Step Methodology
Step 1: Imine Formation (Pre-equilibrium)
-
Charge a clean, dry round-bottom flask with 3-Chlorobenzaldehyde (1.0 equiv) and DCE (concentration ~0.2 M).
-
Add 3,4-Dimethoxybenzylamine (1.05 equiv) in one portion.
-
Add Acetic Acid (1.0 equiv).
-
Stir at Room Temperature (RT) for 30–60 minutes under nitrogen atmosphere.
-
Checkpoint: The solution may become slightly warm or change color (often yellow/orange), indicating imine formation.
-
Step 2: Selective Reduction
-
Cool the reaction mixture to 0°C (ice bath) to moderate the exotherm, though RT is often acceptable for small scales.
-
Add STAB (1.4 equiv) portion-wise over 5–10 minutes. Do not dump in all at once to avoid vigorous gas evolution.
-
Remove the ice bath and allow the reaction to stir at RT.
-
Timecourse: 2–16 hours.
-
TLC Checkpoint: Monitor consumption of the aldehyde (Visualization: UV 254nm). If aldehyde persists after 4h, add an additional 0.2 equiv of STAB.
-
Step 3: Quenching & Workup (Self-Validating)
-
Quench: Slowly add saturated aqueous NaHCO3 solution to the reaction mixture until gas evolution ceases and pH is basic (pH > 8).
-
Extraction: Transfer to a separatory funnel. Extract with DCM (3 x volume).
-
Wash: Wash combined organic layers with:
-
Saturated NaHCO3 (removes acetic acid).
-
Brine (saturated NaCl).
-
-
Dry: Dry over anhydrous
or . -
Concentrate: Filter and evaporate solvent under reduced pressure to yield the crude oil.
Step 4: Purification (Acid-Base Cycle) For high purity without chromatography:
-
Dissolve crude oil in EtOAc.
-
Extract with 1M HCl (3x). The product (amine) moves to the aqueous layer; non-basic impurities (unreacted aldehyde) stay in EtOAc.
-
Validation: Check the pH of the aqueous layer; it must be acidic (pH < 2).
-
Wash the acidic aqueous layer once with fresh EtOAc.
-
Basify the aqueous layer with 6M NaOH (dropwise, with cooling) until pH > 12. The product will oil out.[1][2]
-
Extract the free amine into DCM (3x), dry, and concentrate.
Visual Workflows
Figure 1: Reaction Mechanism & Pathway
Caption: One-pot reductive amination pathway utilizing STAB for chemoselective reduction of the imine.
Figure 2: Purification Logic Flow
Caption: Acid-Base extraction flowchart ensures removal of non-basic starting materials without column chromatography.
Validation & Expected Data
To confirm the identity of the synthesized product, compare experimental data against these expected parameters:
-
Physical State: Viscous pale yellow oil (free base); White solid (HCl or HBr salt).
-
Mass Spectrometry (LCMS):
-
Formula:
-
Molecular Weight: 291.77 g/mol
-
Expected [M+H]+: 292.1 (showing characteristic Chlorine isotope pattern 3:1 ratio at 292:294).
-
-
1H NMR (400 MHz, CDCl3) - Diagnostic Signals:
-
3.85-3.90 (s, 6H): Two methoxy groups (
). -
3.75 (s, 2H) & 3.78 (s, 2H): Two distinct benzylic methylene singlets (
). Note: These may appear close together or overlapping depending on solvent. - 6.80-7.40 (m, 7H): Aromatic protons. Look for the specific 3,4-dimethoxy pattern (ABX system) and the 3-chloro pattern.
-
3.85-3.90 (s, 6H): Two methoxy groups (
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete imine formation | Ensure AcOH is added. Increase time of Step 1 to 2 hours before adding STAB. |
| Dialkylation | Amine is too nucleophilic | Ensure 1:1 stoichiometry. Do not use excess aldehyde. Add aldehyde to the amine if using Route B. |
| Emulsion | pH neutral during workup | Add more brine or solid NaCl. Ensure pH is distinctly basic (>12) or acidic (<2) during extraction steps. |
| Dehalogenation | Wrong reducing agent | Do not use |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][3][4][5][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[4][9] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Gribble, G. W. (1998). Sodium triacetoxyborohydride.[6][3][4][5][7][8][9][10] Encyclopedia of Reagents for Organic Synthesis.
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[5] The cyanohydridoborate anion as a selective reducing agent.[6][5][7][8][9][11] Journal of the American Chemical Society, 93(12), 2897–2904.
-
Biomart. (2023). (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide Product Page.
Sources
- 1. ijcea.org [ijcea.org]
- 2. DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION - Google Patents [patents.google.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BENZYL-(2,4-DIMETHOXY-BENZYL)-AMINE synthesis - chemicalbook [chemicalbook.com]
- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]
Crystallization techniques for purifying (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
An Application Guide to the Purification of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine via Strategic Crystallization
Abstract
(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the purification of this secondary amine using various crystallization techniques. We will delve into the theoretical underpinnings of crystallization, explore solvent selection strategies, and provide detailed, actionable protocols for cooling, anti-solvent, and salt-based crystallization methods. This guide is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical manufacturing.
Introduction: The Imperative for Purity
In the intricate landscape of pharmaceutical synthesis, the purity of intermediates is a non-negotiable prerequisite for the successful and safe development of new therapeutics. (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, a substituted dibenzylamine, serves as a crucial building block in a number of synthetic pathways. Impurities, even in trace amounts, can lead to unwanted side reactions, decreased yield of the final API, and potential toxicological concerns.
Crystallization stands out as a powerful, scalable, and economical technique for the purification of solid organic compounds.[1] It is a process where a solid forms from a solution, melt, or more rarely, directly from a gas. In the context of pharmaceutical intermediates, solution crystallization is the most relevant method. The principle lies in the differential solubility of the target compound and its impurities in a given solvent system under varying conditions.[2]
This document will provide a detailed exploration of various crystallization strategies tailored for the purification of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, moving from the foundational principles to practical, step-by-step protocols.
Foundational Principles of Crystallization
The success of any crystallization process hinges on a thorough understanding of the underlying physicochemical principles: solubility, supersaturation, nucleation, and crystal growth.
-
Solubility: The "like dissolves like" principle is a good starting point.[3] (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, with its two aromatic rings and a secondary amine group, exhibits moderate polarity. Therefore, it is expected to be soluble in moderately polar organic solvents and less soluble in highly polar (like water) or very non-polar solvents (like hexanes). The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Supersaturation: This is the driving force for crystallization. A supersaturated solution contains more dissolved solute than it would at equilibrium. This unstable state can be achieved by cooling a saturated solution, evaporating the solvent, or adding an anti-solvent.
-
Nucleation: This is the initial step where a small number of molecules arrange themselves into a stable, ordered crystal lattice. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation or "seeding").[1]
-
Crystal Growth: Once stable nuclei have formed, they grow by the addition of more molecules from the supersaturated solution. The rate of cooling and the level of supersaturation can influence the size and morphology of the final crystals. Slower cooling generally leads to larger, purer crystals.
Strategic Approaches to Crystallization
There are several techniques to induce crystallization, each with its own advantages. The choice of method depends on the properties of the compound and the impurities to be removed.
Cooling Crystallization
This is the most common method and relies on the principle that the solubility of most organic compounds decreases as the temperature of the solution is lowered.
Workflow for Cooling Crystallization
Caption: Decision Tree for Crystallization Method Selection.
Table 1: Potential Solvent Systems for (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
| Solvent System | Type | Rationale |
| Isopropanol (IPA) | Polar Protic | Often a good choice for moderately polar compounds. The hydroxyl group can form hydrogen bonds, and the alkyl chain provides some non-polar character. |
| Ethyl Acetate | Moderately Polar Aprotic | A versatile solvent for a wide range of organic compounds. |
| Acetone | Polar Aprotic | Good solvent for many organic molecules, but its low boiling point can sometimes be a disadvantage. |
| Toluene | Non-polar Aromatic | The aromatic nature of toluene can interact favorably with the benzyl groups of the target molecule. |
| Ethyl Acetate / Hexanes | Mixed Solvent (Anti-Solvent) | Dissolve in ethyl acetate (good solvent) and add hexanes (anti-solvent) to induce crystallization. |
| Ethanol / Water | Mixed Solvent (Anti-Solvent) | Dissolve in ethanol and add water as the anti-solvent. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Cooling Crystallization from Isopropanol
-
Dissolution: In a 100 mL Erlenmeyer flask, add 1.0 g of crude (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine. Add approximately 10 mL of isopropanol and a magnetic stir bar.
-
Heating: Gently heat the mixture on a hotplate with stirring until the solid completely dissolves. If the solid does not dissolve, add more isopropanol dropwise until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If any insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this cooling period.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount (2-3 mL) of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.
Protocol 2: Anti-Solvent Crystallization using Ethyl Acetate and Hexanes
-
Dissolution: Dissolve 1.0 g of crude (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine in the minimum amount of ethyl acetate at room temperature.
-
Anti-Solvent Addition: While stirring, slowly add hexanes dropwise to the solution until a slight turbidity (cloudiness) persists.
-
Inducing Crystallization: If crystals do not form immediately, gently warm the solution until the turbidity disappears, and then allow it to cool slowly. Alternatively, scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.
-
Maturation: Allow the mixture to stand at room temperature for several hours, or overnight, to allow for complete crystallization.
-
Cooling and Filtration: Cool the mixture in an ice bath for 30 minutes, then collect the crystals by vacuum filtration as described in Protocol 1.
-
Washing and Drying: Wash the crystals with a small amount of a pre-mixed cold solution of ethyl acetate/hexanes (in the same ratio that induced precipitation) and dry them under vacuum.
Protocol 3: Purification via Hydrochloride Salt Formation
-
Dissolution: Dissolve 1.0 g of crude (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine in a suitable solvent such as diethyl ether or ethyl acetate (approximately 20 mL).
-
Acidification: While stirring, slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise. The hydrochloride salt will precipitate as a solid.
-
Isolation of the Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of the solvent used for the reaction (e.g., diethyl ether).
-
Recrystallization of the Salt: The crude salt can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/ether mixture.
-
Free-Basing (Optional): To recover the purified free amine, dissolve the hydrochloride salt in water and add a base (e.g., 1M NaOH solution) until the solution is basic (pH > 10). Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.
Troubleshooting and Expected Outcomes
Table 2: Troubleshooting Common Crystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask or adding a seed crystal. |
| Oiling out occurs. | The solution is too supersaturated; the boiling point of the solvent is higher than the melting point of the solute. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly. |
| Low recovery of crystals. | The compound is too soluble in the cold solvent; incomplete crystallization. | Ensure the solution is thoroughly cooled in an ice bath. Use a different solvent in which the compound is less soluble. |
| Impure crystals (e.g., colored). | Impurities are co-crystallizing with the product. | Try a different solvent system. Consider a pre-purification step like activated carbon treatment (for colored impurities). |
With the successful implementation of these protocols, a significant increase in the purity of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is expected, with the final product appearing as a white to off-white crystalline solid. The purity should be assessed by appropriate analytical techniques such as HPLC, GC, and melting point determination.
Conclusion
Crystallization is an indispensable tool for the purification of pharmaceutical intermediates like (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine. By carefully selecting the appropriate technique and solvent system, and by controlling the key parameters of the process, researchers can achieve high levels of purity, which is essential for the advancement of drug development programs. The protocols and guidelines presented in this application note provide a robust framework for the effective purification of this important compound.
References
- U.S. Patent 3,864,402. "Purification of secondary alkyl amines.
-
M. Klussmann, et al. "Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization." Chemistry – A European Journal, 2025. ResearchGate, [Link].
-
Jha, A., et al. "A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture." Organic Process Research & Development, 2011. ResearchGate, [Link].
-
"Exp 2 - Crystallization." University of Missouri–St. Louis, Department of Chemistry. Accessed February 20, 2026. [Link].
-
Klussmann, M., et al. "Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization." PubMed, National Center for Biotechnology Information, June 3, 2025, [Link].
-
De Nanteuil, F., et al. "Trichloroacetic acid fueled practical amine purifications." Beilstein Journal of Organic Chemistry, vol. 18, 2022, pp. 227-234. Beilstein Journals, [Link].
- U.S. Patent 3,336,308. "Novel amino halo-benzylamines.
- Chinese Patent CN105712891A. "Method used for preparing high purity 3-chloro-4-methoxybenzylamine.
- U.S. Patent 7,019,174. "Preparation of colourless dibenzylamine.
- U.K. Patent GB2323087A. "Process for preparing Benzylamine salts.
-
"Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry." Chromatography Today, 2026. [Link].
- U.S. Patent 5,430,187. "Method for manufacturing dibenzylamine.
-
"Tools for Purifying the Product." ResearchGate, [Link].
- European Patent EP1375470B1. "Process for the preparation of colourless dibenzylamine.
-
Mehmood, T., and Mushtaq, A. "Methods for Crystal Production of natural compounds; a review of recent advancements." International Journal of Chemical and Biological Sciences, vol. 23, no. 1, 2023, pp. 258-267. International Scientific Organization, [Link].
-
"Separation and purification applications for mutagenic impurities." European Pharmaceutical Review, June 29, 2017, [Link].
- U.S. Patent 10,906,912. "Pharmaceutical intermediates and methods for preparing the same.
- U.S. Patent 4,960,939. "Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.
- German Democratic Republic Patent DD251258A3. "PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
-
"Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol." Scribd, [Link].
-
Gowda, B. K. S., et al. "Crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}." Acta Crystallographica Section E: Crystallographic Communications, vol. 72, no. Pt 1, 2016, pp. 60-64. PubMed Central, [Link].
-
"3,4-Dichlorobenzyl-(2,2-dimethoxyethyl)amine." PubChem, National Center for Biotechnology Information, [Link].
-
"Supporting information - The Royal Society of Chemistry." The Royal Society of Chemistry, [Link].
-
"preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides." Organic Syntheses Procedure, [Link].
-
"3,4-Dichlorobenzyl-(4,4-dimethoxybutyl)amine." PubChem, National Center for Biotechnology Information, [Link].
Sources
Using (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine as an intermediate in drug synthesis
An Application Guide to the Synthesis and Utility of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine in Pharmaceutical Research
Introduction: The Strategic Value of Substituted Dibenzylamines
In the landscape of modern medicinal chemistry, the strategic construction of molecular scaffolds is paramount to the discovery of novel therapeutics. Secondary amines, particularly those bearing functionalized aromatic rings, represent a privileged class of intermediates. (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is a prime example of such a scaffold, incorporating two distinct and pharmaceutically relevant motifs: the 3-chlorobenzyl group and the 3,4-dimethoxybenzyl (veratryl) group.
The 3-chloro substitution provides a site for potential metabolic resistance and can influence electronic properties critical for receptor binding. The veratryl moiety is a common feature in numerous biologically active natural products and synthetic drugs, often contributing to favorable interactions with biological targets and improved pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, designed for researchers and professionals in drug development.
Part 1: Synthesis via Reductive Amination
The most direct and efficient pathway to synthesize unsymmetrical secondary amines like (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is through one-pot reductive amination.[3][4] This powerful C-N bond-forming strategy involves the initial condensation of an aldehyde with a primary amine to form a Schiff base (imine), which is then reduced in situ to the target amine.[5]
Causality of Reagent Selection:
-
Reactants: 3,4-Dimethoxybenzaldehyde (veratraldehyde) and 3-chlorobenzylamine are chosen as the precursors. The aldehyde serves as the electrophilic carbonyl component, and the primary amine acts as the nucleophile.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reductant of choice.[3] Unlike stronger hydrides like sodium borohydride (NaBH₄), NaBH(OAc)₃ is a milder, more selective agent that preferentially reduces the protonated iminium ion intermediate over the starting aldehyde.[5] This selectivity is crucial for preventing the wasteful formation of 3,4-dimethoxybenzyl alcohol and ensures a high yield of the desired secondary amine. The reaction proceeds efficiently under mildly acidic conditions, which are often self-catalyzed by the acetic acid byproduct of the reagent or can be supplemented.[3]
Experimental Protocol: Synthesis of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 3,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 1.66 g | 10.0 |
| 3-Chlorobenzylamine | C₇H₈ClN | 141.60 | 1.42 g | 10.0 |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 3.18 g | 15.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~40 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-Dimethoxybenzaldehyde (1.66 g, 10.0 mmol) and 3-chlorobenzylamine (1.42 g, 10.0 mmol).
-
Dissolve the starting materials in dichloromethane (50 mL).
-
Stir the solution at room temperature for 20 minutes to facilitate the formation of the imine intermediate.
-
In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture. Note: The addition may cause slight effervescence.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (40 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine as a pale yellow oil.[6]
Synthesis Workflow Diagram
Caption: One-pot reductive amination workflow.
Part 2: Structural Characterization and Validation
Confirming the identity and purity of the synthesized intermediate is a critical self-validating step in any synthetic protocol. Standard spectroscopic methods are employed for this purpose.[7]
Characterization Techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the electronic environment and connectivity of protons. Expected signals include singlets for the two methoxy groups, singlets for the two benzylic methylene (-CH₂-) groups, and multiplets in the aromatic region for the seven protons on the two benzene rings.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Reveals the number and type of carbon atoms. Key signals will correspond to the methoxy carbons, the benzylic carbons, and the various aromatic carbons.
-
MS (Mass Spectrometry): Confirms the molecular weight of the compound. The electrospray ionization (ESI) mode is expected to show a prominent protonated molecular ion peak [M+H]⁺.
-
IR (Infrared Spectroscopy): Identifies the functional groups present. A weak to medium absorption band around 3300-3400 cm⁻¹ would indicate the N-H stretch of the secondary amine.
Expected Characterization Data
| Technique | Expected Result |
| Appearance | Pale yellow oil |
| Molecular Formula | C₁₆H₁₈ClNO₂ |
| Molecular Weight | 291.77 g/mol |
| MS (ESI+) | Expected [M+H]⁺ at m/z = 292.1 |
| ¹H NMR (CDCl₃) | δ ~7.3-6.8 (m, 7H, Ar-H), ~3.88 (s, 3H, OCH₃), ~3.86 (s, 3H, OCH₃), ~3.75 (s, 4H, Ar-CH₂-N), ~1.8 (br s, 1H, NH) |
| IR (thin film) | ~3350 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Alkyl C-H stretch), ~1260, 1020 (C-O stretch) cm⁻¹ |
Characterization Workflow Diagram
Caption: Workflow for structural validation.
Part 3: Application in Pharmaceutical Synthesis
(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is a versatile building block for more complex molecular architectures. The secondary amine provides a nucleophilic center for reactions such as alkylation, acylation, or arylation. As a demonstrative application, this intermediate can be used in the N-alkylation of a heterocyclic core, a common strategy in drug design. For instance, many kinase inhibitors and CNS-active agents feature a substituted benzyl group attached to a nitrogen-containing heterocycle.
Application Protocol: N-Alkylation of a Heterocyclic Core
This protocol describes a generalized procedure for the N-alkylation of a suitable heterocycle (e.g., indole, pyrazole, or a protected piperazine) with a reactive electrophile, where the synthesized amine acts as the nucleophile. For this example, we will consider its reaction with 2-(chloromethyl)quinoline to build a scaffold containing three distinct aromatic systems.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine | C₁₆H₁₈ClNO₂ | 291.77 | 292 mg | 1.0 |
| 2-(Chloromethyl)quinoline Hydrochloride | C₁₀H₉Cl₂N | 214.09 | 214 mg | 1.0 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 415 mg | 3.0 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 10 mL | - |
Procedure:
-
In a 50 mL flask, dissolve (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine (292 mg, 1.0 mmol) and 2-(chloromethyl)quinoline hydrochloride (214 mg, 1.0 mmol) in anhydrous DMF (10 mL).
-
Add potassium carbonate (415 mg, 3.0 mmol) to the solution. The carbonate acts as a base to neutralize the HCl salt and the HCl generated during the reaction.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash extensively with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography to yield the tertiary amine product.
Drug Synthesis Pathway Diagram
Caption: N-alkylation using the intermediate.
Part 4: Safety and Handling
Proper laboratory practice is essential when handling the chemicals involved in this synthesis.
-
3,4-Dimethoxybenzaldehyde: May cause respiratory irritation, skin irritation, and serious eye irritation.[8][9] Handle in a well-ventilated fume hood.
-
3-Chlorobenzylamine: Corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable gases. Handle in a dry environment and quench carefully.
-
Dichloromethane (DCM): A volatile solvent and suspected carcinogen. All operations should be performed in a chemical fume hood.
-
(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine: As a substituted amine, it should be treated as a potential irritant. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each chemical before use and adhere to all institutional safety protocols.[8][9][10][11]
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments. Available at: [Link]
-
ACS Publications. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Available at: [Link]
-
Ataman Kimya. (n.d.). 3,4-DIMETHOXYBENZALDEHYDE. Available at: [Link]
-
Reddit. (2024). How to purify Benzylamine? r/OrganicChemistry. Available at: [Link]
- Google Patents. (2016). CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine.
-
Ataman Kimya. (n.d.). N-BENZYLAMINE. Available at: [Link]
-
Charles, E. et al. (1992). Pharmacology of MK-0591... a potent, orally active leukotriene biosynthesis inhibitor. Canadian Journal of Physiology and Pharmacology, 70(6), 799-807. Available at: [Link]
-
Electronic Supplementary Information. (n.d.). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Available at: [Link]
-
PharmaCompass. (n.d.). 3,4-Dimethoxybenzaldehyde. Available at: [Link]
-
MDPI. (2021). N,N-bis(2-quinolinylmethyl)benzylamine. Molbank, 2021(2), M1229. Available at: [Link]
-
Science.gov. (n.d.). pharmacological reference compounds: Topics. Available at: [Link]
-
MDPI. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2110. Available at: [Link]
-
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Available at: [Link]
-
ResearchGate. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Available at: [Link]
-
ResearchGate. (2019). Synthesis and Cardiotropic Activity of Cyclic Methoxyphenyltriazaalkanes. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents... PMC. Available at: [Link]
-
Frontiers. (2022). Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety... Frontiers in Chemistry. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (2019). N-(Chlorobenzyl) Formamide as an Antituberculosis Agent from Multicomponent Reaction Synthesis. Available at: [Link]
Sources
- 1. What is 3,4-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
Application Note: Scalable Manufacturing of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine Hydrochloride
Executive Summary
This application note details the process development and scale-up procedures for the synthesis of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine (referred to herein as Target Amine 1 ), isolated as its hydrochloride salt.
This secondary amine scaffold is a critical pharmacophore found in various calcium channel blockers, GPCR ligands, and monoamine reuptake inhibitors. The protocol prioritizes a Reductive Amination route utilizing Sodium Borohydride (NaBH₄) . This route is selected over catalytic hydrogenation to eliminate the risk of hydrodechlorination (loss of the Cl- substituent) and to avoid the use of high-pressure hydrogen vessels during early-phase scale-up.
Key Process Features
-
Route: Indirect Reductive Amination (Imine formation followed by Borohydride reduction).
-
Scale: Pilot Plant (1–5 kg batch size capable).
-
Yield Target: >85% overall isolated yield.
-
Purity Target: >99.0% (HPLC), with no single impurity >0.10%.
Route Selection & Chemical Strategy
Retrosynthetic Analysis
Two primary disconnection strategies exist for this secondary amine:
-
Route A: 3,4-Dimethoxybenzaldehyde (Veratraldehyde) + 3-Chlorobenzylamine.
-
Route B: 3-Chlorobenzaldehyde + 3,4-Dimethoxybenzylamine (Veratrylamine).
Decision: Route A is selected.
-
Rationale: 3,4-Dimethoxybenzaldehyde is a robust, crystalline solid (mp 42–45 °C) that is highly stable and commercially available in high purity. In contrast, 3-Chlorobenzaldehyde is a liquid that is prone to autoxidation to 3-chlorobenzoic acid upon storage, which can complicate stoichiometry and purification.
Reaction Mechanism & Pathway
The synthesis proceeds via the formation of a Schiff base (imine) intermediate, followed by irreversible hydride transfer.
Figure 1: Synthetic pathway for (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine.
Process Safety Assessment
Thermal Hazards
-
Imine Formation: Mildly exothermic. The reaction is equilibrium-driven; heating to reflux ensures completion.
-
Reduction (NaBH₄): CRITICAL HAZARD. The addition of NaBH₄ releases heat. Furthermore, quenching excess borohydride with acid or water generates Hydrogen Gas (H₂) rapidly.
-
Control: NaBH₄ is added as a solution or pellets slowly at low temperature (0–5 °C).
-
Ventilation: Reactor must be vented to a scrubber or flare system to manage H₂ evolution.
-
Chemical Compatibility[1][2]
-
Chlorine Sensitivity: Avoid using Palladium on Carbon (Pd/C) with Hydrogen gas. Under standard hydrogenation conditions, the Ar-Cl bond is liable to hydrogenolysis (dechlorination), leading to the des-chloro impurity (3,4-dimethoxybenzyl)(benzyl)amine, which is difficult to separate.
Detailed Manufacturing Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 3,4-Dimethoxybenzaldehyde | 166.18 | 1.00 | Limiting Reagent |
| 3-Chlorobenzylamine | 141.60 | 1.05 | Nucleophile |
| Methanol (MeOH) | 32.04 | 10 Vol | Solvent |
| Sodium Borohydride | 37.83 | 0.60* | Reducing Agent |
| Glacial Acetic Acid | 60.05 | - | Quench |
| HCl (4M in Dioxane/EtOH) | 36.46 | 1.10 | Salt Formation |
*Note: 0.60 molar equivalents of NaBH₄ provides 2.4 hydride equivalents, ensuring complete reduction.
Step-by-Step Procedure
Phase 1: Imine Formation
-
Charge a glass-lined reactor with 3,4-Dimethoxybenzaldehyde (1.0 equiv).
-
Add Methanol (anhydrous, 8 volumes relative to aldehyde mass).
-
Stir until dissolved at 20–25 °C.
-
Add 3-Chlorobenzylamine (1.05 equiv) via addition funnel over 15 minutes. Observe mild exotherm.
-
Heat the mixture to Reflux (65 °C) for 2–3 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC for disappearance of aldehyde. Target <1.0% residual aldehyde.
-
-
Cool the reaction mixture to 0–5 °C .
Phase 2: Reduction
-
Prepare a suspension or solution of Sodium Borohydride (0.60 equiv) in Methanol (2 volumes) if the reactor dosing pump allows. Alternatively, add solid NaBH₄ pellets portion-wise via a solids addition port.
-
Dosing: Add NaBH₄ slowly to the imine solution, maintaining internal temperature <10 °C .
-
Caution: Hydrogen gas evolution may occur if moisture is present.
-
-
Reaction: After addition, allow the mixture to warm to 20–25 °C and stir for 2 hours.
-
IPC: Check for disappearance of Imine intermediate.
-
Phase 3: Quench & Workup
-
Cool to 10 °C.
-
Quench: Slowly add Water (5 volumes) followed by Glacial Acetic Acid to adjust pH to ~6. Caution: Vigorous H₂ evolution.
-
Concentrate: Distill off Methanol under reduced pressure (keep T < 45 °C).
-
Extraction:
-
Add Dichloromethane (DCM) (10 volumes) and Water (5 volumes).
-
Adjust pH to >12 using NaOH (aq, 20%) . This ensures the amine is in the free base form.
-
Separate layers. Extract aqueous layer again with DCM (5 volumes).
-
-
Wash: Combined organic layers with Brine (5 volumes).
-
Dry over Na₂SO₄ and filter.
Phase 4: Salt Formation & Isolation
-
Solvent Swap: Concentrate the DCM solution to an oil. Re-dissolve in Ethanol (Absolute) (6 volumes).
-
Acidification: Cool to 0–5 °C. Slowly add HCl (4M in Dioxane or EtOH) (1.1 equiv) dropwise.
-
Observation: The solution will thicken as the salt precipitates.
-
-
Crystallization: Stir at 0 °C for 2 hours. If no precipitate forms, add Ethyl Acetate or Diethyl Ether as an anti-solvent (up to 4 volumes) to induce nucleation.
-
Filtration: Filter the white solid under nitrogen or vacuum.
-
Wash: Wash the cake with cold Ethanol/EtOAc (1:1 mixture).
-
Drying: Dry in a vacuum oven at 40–45 °C for 12 hours.
Process Flow Diagram
Figure 2: Unit operation flow for the manufacturing process.
Analytical Controls & Specifications
In-Process Controls (IPC)
-
IPC-1 (Imine Formation): HPLC (Reverse Phase, C18). Mobile Phase: ACN/Water (0.1% TFA).
-
Limit: Aldehyde < 1.0% area.
-
-
IPC-2 (Reduction): HPLC.
-
Limit: Imine < 0.5% area.
-
Final Product Specification (HCl Salt)
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identification | ¹H-NMR (DMSO-d₆) | Conforms to structure |
| Purity | HPLC | ≥ 99.0% |
| Impurity A (Des-chloro) | HPLC | ≤ 0.10% |
| Impurity B (Dimer) | HPLC | ≤ 0.10% |
| Residual Solvents | GC-HS | Meets ICH Q3C limits |
| Water Content | Karl Fischer | ≤ 1.0% |
Troubleshooting Guide
| Problem | Possible Cause | Corrective Action |
| Low Yield (<70%) | Incomplete imine formation due to water. | Add molecular sieves (3Å) during reflux or use a Dean-Stark trap (if using Toluene instead of MeOH). |
| Gummy Solid (Oiling out) | Impurities or rapid precipitation. | Re-heat the EtOH/HCl mixture to dissolve, then cool very slowly (1°C/min). Add seed crystals. |
| High Des-chloro Impurity | Contamination with transition metals or use of wrong reducing agent. | Ensure reactor is free of Pd/Ni residues. Strictly use NaBH₄, not catalytic hydrogenation. |
| Residual Boron | Incomplete quench/workup. | Ensure the acid quench (pH < 6) is stirred for at least 30 mins, and the subsequent base wash (pH > 12) is thorough. |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Ripin, D. H. B., et al. (2003). "Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine." Organic Process Research & Development, 7(1), 115-120. Link
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. Link
-
Occupational Safety and Health Administration (OSHA). "Hydrogen Safety in the Laboratory." Link
-
PubChem. "Benzylamine Hydrochloride Compound Summary." Link
Reagents required for the synthesis of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
Application Note: Optimized Synthesis of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine via Reductive Amination
Executive Summary
This guide details the synthesis of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine , a secondary amine scaffold common in the development of calcium channel blockers, kinase inhibitors, and GPCR ligands.
While alkylation of amines with benzyl halides (
Reaction Scheme & Mechanistic Rationale
The synthesis couples 3-Chlorobenzaldehyde with 3,4-Dimethoxybenzylamine . The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (Schiff base), which is selectively reduced in situ by STAB.
Why STAB? Unlike Sodium Borohydride (
Pathway Visualization
Figure 1: Mechanistic pathway of reductive amination using STAB. Note the suppression of direct aldehyde reduction (red dashed line) which is a common issue with stronger reducing agents.
Reagents & Materials
Critical Quality Attribute (CQA): The stoichiometry is vital. A slight excess of the aldehyde (1.05 – 1.1 eq) ensures the expensive amine is fully consumed. However, if the amine is the cheaper reagent, reverse the ratio.
| Reagent | Role | Equiv. | Purity/Grade | Notes |
| 3,4-Dimethoxybenzylamine | Nucleophile | 1.0 | >98% | Primary amine source.[1] |
| 3-Chlorobenzaldehyde | Electrophile | 1.05 | >97% | Ensure free of benzoic acid (oxidation product). |
| Sodium Triacetoxyborohydride (STAB) | Reducing Agent | 1.4 - 1.5 | 95%+ | Moisture sensitive. Handle quickly or in glovebox. |
| Acetic Acid (AcOH) | Catalyst | 1.0 - 2.0 | Glacial | Promotes imine formation; buffers basicity. |
| 1,2-Dichloroethane (DCE) | Solvent | N/A | Anhydrous | Preferred over DCM for slightly higher boiling point and solubility. |
| Sodium Bicarbonate ( | Quench | N/A | Sat. Aq. | Neutralizes AcOH and boron byproducts. |
Detailed Experimental Protocol
Safety Warning: STAB releases acetic acid upon reaction. Chlorinated solvents are toxic. Perform all steps in a fume hood.
Phase 1: Imine Formation & Reduction[3]
-
Preparation: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Add 3,4-Dimethoxybenzylamine (10 mmol, 1.67 g) and 3-Chlorobenzaldehyde (10.5 mmol, 1.48 g) to the flask.
-
Dilution: Add anhydrous DCE (30–40 mL). Concentration should be roughly 0.2M – 0.3M.
-
Note: If the amine is a salt (e.g., HCl salt), add 1.0 eq of Triethylamine (TEA) to liberate the free base.
-
-
Catalysis: Add Glacial Acetic Acid (10-20 mmol, 0.6 - 1.2 mL). Stir at Room Temperature (RT) for 30 minutes under Nitrogen.
-
Checkpoint: The solution may turn slightly yellow or cloudy as the imine forms.
-
-
Reduction: Cool the mixture to 0°C (ice bath). Add STAB (14-15 mmol, ~3.0 - 3.2 g) portion-wise over 5-10 minutes.
-
Reasoning: Portion-wise addition prevents a rapid exotherm.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 4–16 hours.
-
Monitoring: Check via TLC (System: 5% MeOH in DCM). Look for the disappearance of the imine (often a spot slightly less polar than the amine) and aldehyde.
-
Phase 2: Workup & Purification
-
Quench: Cool to 0°C. Slowly add Saturated Aqueous
(30 mL). Stir vigorously for 15 minutes until gas evolution ceases. -
Extraction: Transfer to a separatory funnel. Separate the organic layer (DCE). Extract the aqueous layer 2x with DCM (20 mL).
-
Wash: Combine organic layers and wash with Brine (30 mL).
-
Drying: Dry over Anhydrous
, filter, and concentrate in vacuo. -
Purification (Choice of Method):
-
Method A (Flash Chromatography): Silica gel.[1] Eluent: Hexanes/Ethyl Acetate (gradient 10% to 50%) or DCM/MeOH (95:5).
-
Method B (Salt Precipitation - Recommended): Dissolve crude oil in minimal Diethyl Ether. Add 2M HCl in Ether dropwise. The HCl salt of the target amine will precipitate as a white solid. Filter and wash with cold ether.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target secondary amine.
Validation & Quality Control
To confirm the identity of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine , look for these diagnostic signals in the
-
Benzylic Protons: You will see two distinct singlets (or closely spaced peaks) around
3.7 – 3.9 ppm, representing the two groups connecting the amine to the aromatic rings. -
Methoxy Groups: Two sharp singlets around
3.8 – 3.9 ppm (integrating to 6H total).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Aromatic Region:
-
3,4-Dimethoxy ring: 3 protons (typically
6.8 – 6.9 ppm).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
3-Chloro ring: 4 protons (typically
7.2 – 7.4 ppm).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
-
Amine Proton: A broad singlet (exchangeable with
) typically around 1.5 – 2.0 ppm (if free base).
Mass Spectrometry (ESI+):
-
Calculate Exact Mass (
): ~291.10 Da. -
Expect
peak at m/z 292.1 . Note the Chlorine isotope pattern ( ratio of 3:1), seeing a smaller peak at 294.1.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[4]
-
Sigma-Aldrich. "Sodium Triacetoxyborohydride Technical Bulletin." Merck/MilliporeSigma.
-
Organic Chemistry Portal. "Reductive Amination - Synthesis of Amines." Organic-Chemistry.org.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine Synthesis
Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting for Secondary Amine Synthesis via Reductive Amination
Executive Summary & Reaction Strategy
The synthesis of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is a classic secondary amine formation. While seemingly straightforward, the specific electronic properties of the 3,4-dimethoxybenzyl group (electron-rich) and the 3-chlorobenzyl group (electron-withdrawing) create a unique push-pull dynamic that dictates the success of the reaction.
The Core Challenge: Imine Stability vs. Reactivity
The reaction proceeds via an imine intermediate.[1] The choice of which ring acts as the nucleophile (amine) and which acts as the electrophile (aldehyde) significantly impacts yield.
-
Route A (Recommended): 3,4-Dimethoxybenzaldehyde (Veratraldehyde) + 3-Chlorobenzylamine.
-
Pros: Veratraldehyde is highly stable and shelf-robust.
-
Cons: The electron-donating methoxy groups deactivate the aldehyde, making imine formation slower.
-
-
Route B (Alternative): 3-Chlorobenzaldehyde + 3,4-Dimethoxybenzylamine.
-
Pros: 3-Chlorobenzaldehyde is electron-poor, facilitating rapid imine formation.
-
Cons: 3-Chlorobenzaldehyde is prone to air oxidation (forming 3-chlorobenzoic acid), which kills the catalyst.
-
Technical Recommendation: Proceed with Route A using the Abdel-Magid Protocol (Sodium Triacetoxyborohydride). It offers the highest selectivity and minimizes over-alkylation, a common yield-killer in standard borohydride reductions.
Standardized Protocol (High-Yield Workflow)
Do not deviate from the stoichiometry unless specified in the troubleshooting section.
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| 3,4-Dimethoxybenzaldehyde | Electrophile | 1.05 - 1.10 | Slight excess ensures complete consumption of the amine (harder to remove). |
| 3-Chlorobenzylamine | Nucleophile | 1.00 | Limiting reagent. |
| Sodium Triacetoxyborohydride (STAB) | Reductant | 1.40 - 1.50 | Must be dry. If old, increase to 1.6 eq. |
| Acetic Acid (AcOH) | Catalyst | 1.0 - 2.0 | Essential for catalyzing imine formation with electron-rich aldehydes. |
| DCE (1,2-Dichloroethane) | Solvent | -- | Preferred over DCM for slightly higher boiling point and solubility. |
Step-by-Step Methodology
-
Imine Pre-formation (Critical for Yield):
-
Dissolve 3,4-dimethoxybenzaldehyde (1.1 eq) and 3-chlorobenzylamine (1.0 eq) in DCE (concentration ~0.2 M).
-
Add Acetic Acid (1.5 eq).
-
Technical Insight: Stir at Room Temperature (RT) for 60–90 minutes under Nitrogen. Do not add the reducing agent yet. This allows the unfavorable equilibrium of the electron-rich aldehyde to shift toward the imine.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended to suppress side reactions).
-
Add STAB (1.4 eq) portion-wise over 5 minutes.
-
Allow to warm to RT and stir for 12–16 hours.
-
-
Quench & Work-up (The "Purification by Process"):
-
Quench with saturated aqueous
(gas evolution will occur). -
Stir vigorously for 15 minutes to destroy boron complexes.
-
Phase Separation: Extract with DCM (x3).
-
Bisulfite Wash (The Yield Saver): Wash the combined organic layer with saturated Sodium Bisulfite (
) .-
Why? This selectively reacts with the excess 3,4-dimethoxybenzaldehyde to form a water-soluble adduct, removing it from your organic layer without chromatography.
-
-
Dry over
, filter, and concentrate.
-
Troubleshooting Guide (Diagnostic & FAQs)
Issue 1: Low Yield / Incomplete Conversion
User Question: I see a lot of starting aldehyde on the TLC even after 24 hours. Why?
-
Diagnosis: The imine formation equilibrium is unfavorable due to the electron-donating methoxy groups on the aldehyde. Water generated in the reaction is pushing the equilibrium back.
-
Solution:
-
Add Molecular Sieves (4Å): Add activated powder sieves during the "Imine Pre-formation" step.
-
Switch Solvent: Use anhydrous THF instead of DCE; solvation effects can sometimes accelerate imine formation for veratraldehyde derivatives.
-
Issue 2: Tertiary Amine Impurity (Over-Alkylation)
User Question: Mass spec shows a peak at [M + 3-chlorobenzyl]. I have the tertiary amine.
-
Diagnosis: This occurs if the secondary amine product reacts with another equivalent of aldehyde and gets reduced again. This is rare with STAB but common with Sodium Cyanoborohydride or
. -
Solution:
-
Verify Reagent: Ensure you are using STAB (
), not . -
Dilution: Dilute the reaction to 0.1 M. High concentration favors bimolecular side reactions.
-
Issue 3: Product is an Oil/Sticky Gum
User Question: I cannot get the product to crystallize.
-
Diagnosis: Secondary amines with flexible benzyl linkers often form oils as free bases.
-
Solution: Convert to the Hydrochloride salt.
-
Dissolve the crude oil in minimal diethyl ether or ethyl acetate.
-
Add 2M HCl in Ether (or dioxane) dropwise.
-
The white precipitate is your pure (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrochloride .
-
Visual Technical Guides
A. Reaction Mechanism & Pathway
Figure 1: The reductive amination pathway highlighting the critical imine equilibrium.
Caption: The formation of the Iminium ion is the rate-determining state for reduction. Water must be excluded to prevent reversion to starting materials.
B. Purification Decision Tree
Figure 2: Logic flow for isolating the pure secondary amine.
Caption: Utilizing the basicity of the secondary amine allows for a "chemical purification" via phase switching, often eliminating the need for column chromatography.[2]
References & Authority
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[3][4]
-
Core citation for the STAB protocol.
-
-
Ghorai, M. K., et al. "The direct reductive amination of electron-deficient amines with aldehydes." Chemical Communications, 2014.
-
Provides insights on electronic effects in reductive amination.
-
-
Brindle, C. "Bisulfite Workup for Removal of Aldehydes." University of Rochester Laboratory Manuals.
-
Authoritative guide on the sodium bisulfite purification technique.
-
-
Cayman Chemical. "N-benzyl-3,4-dimethoxyamphetamine (hydrochloride) Product Information."
-
Used for physical property verification of analogous structures.
-
Sources
- 1. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Removing impurities from (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine crude mixtures
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine. This document offers practical, in-depth solutions to common challenges, ensuring you can achieve the desired purity for your downstream applications.
Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities in your crude mixture. (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is commonly synthesized via reductive amination. Consequently, the crude product may contain several process-related impurities.
Typical Impurities in Reductive Amination:
-
Unreacted Starting Materials: 3-chlorobenzylamine and 3,4-dimethoxybenzaldehyde.
-
Imine Intermediate: The partially reacted imine which has not been fully reduced.
-
Over-reduced Byproducts: 3,4-dimethoxybenzyl alcohol, from the reduction of the aldehyde.
-
Reagent Residues: Residual reducing agents (e.g., borohydrides) and their salts.[1][2]
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the purification strategy for (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine.
Q1: What is the most robust initial purification step for this amine?
A1: Acid-base extraction is a highly effective and scalable first step.[3][4] This technique leverages the basicity of the target secondary amine to separate it from neutral or acidic impurities. By washing the organic solution of the crude product with an aqueous acid (e.g., 1M HCl), the amine is protonated and drawn into the aqueous layer as a salt, leaving non-basic impurities behind in the organic layer.[4][5][6] The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[5]
Q2: My amine is smearing/tailing during silica gel column chromatography. Why is this happening and what can I do?
A2: Amines are basic compounds and often interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape (tailing) and sometimes irreversible adsorption.[7][8] To mitigate this, you can either "neutralize" the silica by adding a small amount of a volatile base like triethylamine (TEA) or ammonia to the mobile phase (e.g., 0.1-2% v/v), or use an amine-functionalized silica column.[7][8][9]
Q3: Can I purify my product by recrystallization?
A3: Yes, recrystallization can be an excellent final purification step, especially for removing minor, structurally similar impurities. However, free amines can sometimes be difficult to crystallize. A common and effective strategy is to first form a salt of the amine, such as the hydrochloride salt, by treating a solution of the amine with HCl.[10] These salts often have higher melting points and are more crystalline than the free base, making them easier to recrystallize.[10][11][12]
Q4: How do I choose the right solvent system for Thin Layer Chromatography (TLC) and column chromatography?
A4: The goal is to find a solvent system where your target amine has an Rf value of approximately 0.2-0.4 on a TLC plate, ensuring good separation from impurities.[9][13] A common starting point for amines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[14] For more polar compounds, a dichloromethane/methanol system may be necessary.[14] Remember to add a small amount of triethylamine (e.g., 0.5%) to your TLC solvent system to mimic the conditions of a preparative column and improve spot shape.
Troubleshooting Guide
This section provides specific solutions to common problems encountered during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low recovery after acid-base extraction. | 1. Incomplete protonation of the amine. 2. Incomplete extraction of the protonated amine into the aqueous layer. 3. Emulsion formation during extraction. 4. Incomplete back-extraction of the free amine. | 1. Ensure sufficient acid (e.g., 1M HCl) is used to fully protonate the amine. Check the pH of the aqueous layer to confirm it is acidic. 2. Perform multiple extractions (e.g., 3 washes) with the aqueous acid to ensure complete transfer. 3. To break emulsions, add a small amount of brine (saturated NaCl solution) or allow the mixture to stand.[15] 4. After basifying the aqueous layer, ensure the pH is sufficiently high (pH > 10) and perform multiple extractions with an organic solvent like dichloromethane or ethyl acetate. |
| Poor separation during column chromatography (overlapping spots). | 1. Inappropriate solvent system polarity. 2. Column overloading. 3. Column was packed improperly. | 1. Re-optimize the solvent system using TLC. If spots are too high (high Rf), decrease the polarity of the eluent. If they are too low (low Rf), increase the polarity. 2. Use a larger column or reduce the amount of crude material loaded. A general rule is to load 1-5% of the silica gel mass. 3. Ensure the column is packed uniformly without air bubbles or cracks. |
| Product will not crystallize. | 1. The compound may be an oil at room temperature. 2. The solution is not supersaturated. 3. Presence of impurities inhibiting crystal formation. | 1. Try converting the amine to its hydrochloride salt, which is more likely to be a crystalline solid.[10] 2. Concentrate the solution by slowly evaporating the solvent. Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a seed crystal if available. 3. Subject the material to another purification step, such as column chromatography, to remove impurities. |
| Product appears discolored (yellow/brown). | 1. Air oxidation of the amine. Benzylamines can be susceptible to oxidation. 2. Presence of colored impurities from the reaction. | 1. Store the purified amine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. 2. Consider treating a solution of the crude product with activated carbon before a final filtration or recrystallization step to remove colored impurities.[16] |
Troubleshooting Workflow
Caption: A decision workflow for purifying crude amine mixtures.
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the basic amine from neutral and acidic impurities.
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.
-
Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.[3]
-
Separate Layers: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat steps 2 and 3 two more times with fresh 1M HCl, combining all aqueous extracts. This ensures complete extraction of the amine.
-
Wash Organic Layer: The organic layer now contains neutral impurities and can be set aside.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH), while stirring until the solution is strongly basic (pH > 10). The free amine may precipitate or form an oil.
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract the free amine back into an organic solvent (e.g., DCM) by adding an equal volume of the solvent and shaking.
-
Isolate Product: Drain the organic layer. Repeat the extraction (step 7) two more times with fresh organic solvent. Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified amine.
Caption: The principle of acid-base extraction for amine purification.
Protocol 2: Flash Column Chromatography
This protocol is for purifying the amine on silica gel when impurities are close in polarity.
-
Select Solvent System: Based on TLC analysis, prepare the chosen eluent (e.g., 95:4.5:0.5 Hexane:EtOAc:TEA).
-
Pack the Column: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no cracks or air bubbles.
-
Load the Sample: Dissolve the crude amine in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add the dry-loaded sample to the top of the packed column.
-
Elute: Begin running the column with the chosen eluent, collecting fractions.
-
Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final product.
Protocol 3: Recrystallization from a Salt
This protocol is a final polishing step to achieve high purity.
-
Salt Formation: Dissolve the purified amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether (or bubble HCl gas through the solution) until no more precipitate forms.
-
Isolate the Salt: Collect the precipitated amine hydrochloride salt by vacuum filtration and wash it with a small amount of cold ether.
-
Choose a Recrystallization Solvent: Find a solvent (or solvent pair) that dissolves the salt when hot but not when cold.[16][17] Common choices include ethanol, isopropanol, or mixtures like ethanol/ether.
-
Recrystallize: Dissolve the salt in a minimal amount of the boiling recrystallization solvent.[17] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect Crystals: Collect the pure crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Purity Assessment
After purification, it is crucial to assess the purity of the final product.
-
Thin Layer Chromatography (TLC): A simple and quick method to check for the presence of impurities. A pure compound should ideally show a single spot.[18][19]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
By following these guidelines and protocols, researchers can effectively troubleshoot and overcome common challenges in the purification of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, leading to a final product of high purity.
References
-
Acid–base extraction. In: Wikipedia. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Sciencemadness Discussion Board. (2012, June 24). purifying secondary amine. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]
-
University of Rochester, Department of Chemistry. Solvent Systems For Flash Column Chromatography. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. Liquid/liquid Extraction. [Link]
-
Biotage. (2018). Successful Flash Chromatography. [Link]
-
Nassif, G. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. [Link]
- Google Patents.
-
San Diego State University. Acid-Base Extraction. [Link]
-
Teledyne ISCO. HILIC Purification Strategies for Flash Chromatography. [Link]
-
Scribd. Amine Plant Troubleshooting and Optimization. [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
Sheilan, M., & Hatcher, N. (2011). An in-depth Study of Amine System Failures. ResearchGate. [Link]
-
Refining Community. Contamination in Amine Systems. [Link]
-
Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]
-
ACS Green Chemistry Institute. Specific solvent issues with Reductive Amination/Alkylation. [Link]
-
ResearchGate. (2016, January 27). How to extract a molecule with amine and carboxylic acid functional group on it?[Link]
-
Gütz, C., et al. (2020). Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]
-
University of California, Irvine. Recrystallization. [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]
-
University of Alberta. Isolation (Recovery). [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Reductive amination. In: Wikipedia. [Link]
-
Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]
-
ResearchGate. (2015). Separation of biogenic amines by thin-layer chromatography. [Link]
-
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]
-
OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Workup [chem.rochester.edu]
- 7. biotage.com [biotage.com]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. Isolation (Recovery) [chem.ualberta.ca]
- 13. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 14. Chromatography [chem.rochester.edu]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
Troubleshooting reductive amination failures for benzylamine derivatives
Welcome to the Reductive Amination Crisis Unit. If you are reading this, your LCMS likely shows starting material, dialkylated byproducts, or a crude mixture that has turned into an inseparable emulsion.[1]
Reductive amination appears deceptively simple: Carbonyl + Amine + Hydride = Product . However, when using benzylamine derivatives , you face a unique set of competing kinetics.[1] Benzylamines are highly nucleophilic, making them prone to over-alkylation (dialkylation), yet they can be sterically sensitive to ortho-substitution.[1]
This guide is not a textbook. It is a logic-driven troubleshooting system designed to salvage your current experiment and immunize your future workflows.
📊 Quick Reference: Reagent Selection Matrix
Before troubleshooting, verify you are using the correct hydride source for your specific electrophile.
| Reagent | Strength | Selectivity | Best For... | Critical Note |
| STAB ( | Mild | High | Aldehydes (Standard) | Gold Standard. Selective for iminium ions over carbonyls.[1] No pH adjustment needed. |
| Medium | Medium | Ketones / Acid-sensitive | Toxic. Requires pH 6 (Acetic acid). Slower than STAB. | |
| Strong | Low | Stepwise protocols | Non-selective. Will reduce aldehydes to alcohols if added too early. Use only after imine is fully formed.[2] | |
| Lewis Acid | N/A | Hindered Ketones | Water Scavenger. Forces equilibrium to imine. Must be used with |
🛠 Module 1: The "Stalled Reaction" (Imine Formation Failure)
Symptom: LCMS shows unreacted aldehyde/ketone and amine. No product, no reduction. Root Cause: The equilibrium is not favoring the imine (hemiaminal intermediate is unstable or reverting).
📉 Diagnostic Workflow
Figure 1: Decision tree for stalling reactions.[1] Water is the primary antagonist in imine equilibrium.
💡 Technical Insight
Imine formation is an equilibrium process (
The Fix:
-
Chemical Drying: Add activated 4Å Molecular Sieves directly to the reaction pot.
-
Titanium Isopropoxide (
): For difficult ketones, this reagent acts as both a Lewis acid (activating the carbonyl) and a water scavenger (hydrolyzing to ).-
Protocol: Stir Amine + Ketone +
(neat or in THF) for 4-12h. Then addngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> and MeOH [2].[3]
-
🧪 Module 2: Selectivity & Side Reactions (Dialkylation)
Symptom: You isolated the product, but it contains 10-30% of the tertiary amine (dialkylated impurity). Root Cause: The product (secondary benzylamine) is more nucleophilic than the starting material (primary benzylamine).
⚡ Mechanism of Failure
When a primary benzylamine reacts with an aldehyde, it forms a secondary amine. This new amine is electron-rich and less sterically hindered than one might expect. If the reaction contains excess aldehyde or if the reducing agent is too slow , the new amine reacts with remaining aldehyde to form an iminium ion, which is rapidly reduced to the tertiary amine.
🛡 Prevention Protocol
| Variable | Adjustment to Prevent Dialkylation |
| Stoichiometry | Use 1.2 - 1.5 equiv of the Benzylanime relative to the Aldehyde. (Sacrifice the cheap amine to save the aldehyde). |
| Addition Order | Do NOT mix everything at once. Form the imine first (30-60 min in solvent) before adding the hydride. |
| Solvent Choice | Use DCM or DCE .[2][4] Methanol promotes faster reduction but can solvate the ions in a way that sometimes favors over-alkylation compared to non-polar solvents. |
| Reagent | Use STAB ( |
🚑 Module 3: Work-up Nightmares (Emulsions & Salts)[1]
Symptom: The reaction worked, but the extraction is a milky white emulsion, or the product is stuck in the aqueous layer.
Root Cause: Benzylamines are basic. If the pH is too low, they remain protonated (water-soluble).[1] If
🧼 The "Clean Break" Work-up Guide
Scenario A: Standard STAB Reaction
-
Quench: Add saturated aqueous
. -
pH Check: Verify aqueous layer pH is >10 . If not, add 1M NaOH.[1] Benzylamines need high pH to be fully neutral and extractable.
-
Extraction: Use DCM (Dichloromethane). Benzylamines love DCM.
Scenario B: The Titanium Sludge (
)
Do not just add water and shake; you will create concrete.
-
Dilute: Dilute the reaction mixture with diethyl ether or EtOAc.
-
Precipitate: Add a small amount of water (just enough to hydrolyze Ti). A white solid (
) will precipitate. -
Filter: Filter the suspension through a pad of Celite .
-
Wash: Wash the Celite pad with ether.
-
Separate: Now perform your liquid-liquid extraction on the filtrate.
📜 SOP: The "Gold Standard" Protocol
Use this for primary benzylamines reacting with aldehydes.
Reagents:
-
Aldehyde (1.0 equiv)[1]
-
Benzylamine derivative (1.2 equiv)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]
-
Acetic Acid (1.0 equiv) - Optional, speeds up imine formation[1]
-
1,2-Dichloroethane (DCE) or THF (0.1 M concentration)[1]
Workflow:
-
Mix: In a dry vial, dissolve Aldehyde and Benzylamine in DCE.
-
Imine Formation: Add Acetic Acid. Stir for 30 minutes at RT. (Look for heat evolution or slight color change).
-
Reduction: Add STAB in one portion.
-
Note: Gas evolution (
) is normal but shouldn't be violent.
-
-
Monitor: Stir at RT for 2-4 hours. Check LCMS.
-
Quench: Add sat.
. Stir vigorously for 15 mins to quench excess borohydride. -
Extract: Extract 3x with DCM. Dry organics over
.
🧬 Reaction Pathway Visualization
Figure 2: Kinetic pathway.[1] Success depends on maximizing the Imine
📚 References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8][7][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[8][4][7][11] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][8][7]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1][8] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[8] The Journal of Organic Chemistry, 55(8), 2552–2554.[1][8]
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[1][8] The Cyanohydridoborate Anion as a Selective Reducing Agent.[8][10] Journal of the American Chemical Society, 93(12), 2897–2904.[1][8]
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. reductive amination w/ n-methyl benzylamine- help! , Hive Methods Discourse [chemistry.mdma.ch]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine Synthesis
Executive Summary & Reaction Scope
You are synthesizing (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine , a secondary amine, via reductive amination. This transformation involves the condensation of an aldehyde and a primary amine to form an imine (Schiff base), followed by selective reduction.[1]
The Chemical Challenge: This specific substrate pair presents three distinct risks that must be managed simultaneously:
-
Chemoselectivity (Alcohol vs. Amine): The reducing agent must reduce the imine faster than the aldehyde to prevent the formation of benzyl alcohol impurities.
-
Chemofidelity (Halogen Retention): The 3-chloro substituent is susceptible to hydrodehalogenation (loss of Cl) if catalytic hydrogenation (Pd/C,
) is employed. -
Stoichiometric Control (Mono- vs. Bis-alkylation): Preventing the secondary amine product from reacting again to form a tertiary amine.
Recommended Protocol: The STAB Method[2]
To ensure the highest fidelity, we recommend Sodium Triacetoxyborohydride (STAB) over Sodium Borohydride (
Optimal Stoichiometry & Reagents
| Component | Role | Equivalents | Notes |
| 3-Chlorobenzaldehyde | Electrophile | 1.0 equiv | Limiting reagent to prevent over-alkylation. |
| 3,4-Dimethoxybenzylamine | Nucleophile | 1.05 - 1.1 equiv | Slight excess drives imine equilibrium. |
| NaBH(OAc)₃ (STAB) | Reductant | 1.4 - 1.5 equiv | Add as a solid. Moisture sensitive.[2] |
| Acetic Acid (AcOH) | Catalyst | 1.0 equiv | Protonates the imine, accelerating reduction. |
| DCE or THF | Solvent | 0.1 - 0.2 M | Anhydrous. DCE (1,2-Dichloroethane) is preferred for rate.[3][4] |
Step-by-Step Workflow
-
Imine Formation: Charge the reaction vessel with 3-Chlorobenzaldehyde (1.0 eq) and 3,4-Dimethoxybenzylamine (1.05 eq) in anhydrous DCE. Add Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 30–60 minutes.
-
Why: This "pre-complexation" time allows the imine equilibrium to establish before the reductant is introduced, minimizing direct aldehyde reduction.
-
-
Reduction: Cool to 0°C (optional, but recommended for strict impurity control). Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise over 10 minutes.
-
Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC or LCMS.
-
Quench: Quench with saturated aqueous
.-
Critical: Stir vigorously for 15 minutes to decompose borate complexes.
-
-
Workup: Extract with DCM. Wash organics with brine, dry over
, and concentrate.
Critical Troubleshooting Guide
Issue A: "I see a 'minus 34' mass peak (M-34) in my LCMS."
-
Diagnosis: Dechlorination. You have likely used catalytic hydrogenation (
, Pd/C) or a harsh metal reduction. The Chlorine atom has been replaced by Hydrogen.[5] -
The Fix: Switch immediately to Hydride Reduction (STAB) . The Boron-Hydride bond is not energetic enough to perform oxidative insertion into the Ar-Cl bond, whereas Palladium catalysts are designed specifically to do so.
Issue B: "I have a large impurity at M+150 (approx)."
-
Diagnosis: Tertiary Amine (Over-alkylation). The product secondary amine is more nucleophilic than the starting primary amine and has reacted with a second molecule of aldehyde.
-
The Fix:
-
Reverse Addition: Ensure the aldehyde is the limiting reagent.
-
Stepwise Procedure: If the problem persists, perform the reaction in two distinct steps. Form the imine in MeOH (reflux 2h), evaporate solvent to remove water, redissolve in dry solvent, then add the reducing agent.
-
Issue C: "My yield is low, and I see benzyl alcohol."
-
Diagnosis: Direct Reduction. The reducing agent attacked the aldehyde before it could form the imine.
-
The Fix:
-
Check Water: Water hydrolyzes the imine back to the aldehyde. Add 4Å Molecular Sieves to the reaction mixture.
-
Change Reagent: If using
, switch to STAB. reduces aldehydes and imines at similar rates; STAB reduces imines ~100x faster than aldehydes.
-
Visualizing the Reaction Landscape
The following diagram maps the competitive pathways. Your goal is to maximize the Green Path and block the Red Paths .
Caption: Figure 1. Competitive reaction pathways. The green path represents the STAB-mediated selective reduction. Red paths indicate side reactions caused by incorrect reagent choice or stoichiometry.
Diagnostic Logic Tree
Use this flow to determine the next step in your optimization.
Caption: Figure 2. Decision matrix for troubleshooting impurities based on LCMS data.
Frequently Asked Questions (FAQ)
Q: Can I use Methanol (MeOH) as the solvent with STAB? A: It is not recommended for the reduction step. STAB reacts with methanol (solvolysis) which deactivates the reductant over time. If you must use MeOH to dissolve your amine, form the imine in MeOH first, then switch to DCE or THF for the STAB addition, or use a large excess of STAB to account for decomposition.
Q: Why not use Sodium Cyanoborohydride (
Q: My aldehyde is a solid and dissolves poorly. Can I heat the reaction? A: Gentle heating (40°C) during the imine formation step is acceptable. However, the reduction step with STAB should start at 0°C or RT. Heating during reduction increases the rate of direct aldehyde reduction (impurity formation) relative to imine reduction.
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[3][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][7][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][7][9][10]J. Org.[3][4][6][7] Chem. 1996, 61, 3849–3862.[3][4][6][7][10]
-
Gribble, G. W. Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System.Chem. Soc. Rev. 1998, 27, 395–404.
-
Baxter, E. W. ; Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[4]Org.[2][9] React. 2002, 59, 1–714.
Sources
- 1. ojs.wiserpub.com [ojs.wiserpub.com]
- 2. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive dechlorination - Wikipedia [en.wikipedia.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
Technical Support Center: Purification of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
[1]
Case ID: #PUR-2024-AMINE-09 Status: Open Priority: High Topic: Removal of unreacted aldehyde impurities from secondary amine products.[1]
Introduction: The Chemistry of Your Challenge
You are performing a reductive amination to synthesize (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine . This reaction typically involves condensing an amine with an aldehyde to form an imine, followed by reduction (using agents like STAB or
The Problem: The reaction has reached equilibrium or stopped, leaving you with a mixture of:
-
Target Product: The secondary amine (Basic, pKa ~8.5–9.0).
-
Impurity: Unreacted Aldehyde (Neutral, Organic Soluble).[1]
-
Likely Candidates: 3-Chlorobenzaldehyde or 3,4-Dimethoxybenzaldehyde (Veratraldehyde).[1]
-
-
Byproducts: Boron salts, potential tertiary amines (over-alkylation).[1]
Because the aldehyde and the amine are both lipophilic organic molecules, simple water washes often fail. Below are the three tiers of purification protocols, ranked from "Standard Workup" to "Advanced Chemical Scavenging."
Tier 1: The "Standard" Acid-Base Extraction
Best for: Bulk synthesis (>500 mg) where the product is the major component.
This method exploits the basicity of your secondary amine. By lowering the pH, we convert your target into a water-soluble ammonium salt, leaving the non-basic aldehyde in the organic layer.
The Protocol
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane ).[1]
-
Acidification (The Critical Step):
-
Extract the organic layer with 1M HCl (3x).
-
Technical Check: Verify the aqueous layer is pH < 2 .
-
Result: Your Target Amine is now protonated (
) and resides in the Aqueous Layer . The Aldehyde remains in the Organic Layer .
-
-
Separation: Keep the Aqueous Layer . You can discard the organic layer (contains the aldehyde) only after verifying the product is in the aqueous phase via TLC.
-
Basification:
-
Final Extraction: Extract the basic aqueous mixture with fresh organic solvent (DCM or EtOAc). Dry over
, filter, and concentrate.
Visual Workflow
Caption: Flowchart demonstrating the selective protonation and separation of the amine target from neutral aldehyde impurities.
Tier 2: The Bisulfite Wash (Specific for Aldehydes)
Best for: Stubborn aldehydes that persist after acid-base workup, or when emulsions prevent clear layer separation.[1]
Sodium bisulfite (
The Protocol
-
Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (
) . -
Execution:
-
Dissolve your crude material in a minimal amount of organic solvent (EtOAc is preferred).
-
Add the saturated bisulfite solution (use 3–5 equivalents relative to the estimated aldehyde impurity).
-
Vigorous Agitation: Shake the separatory funnel vigorously for 3–5 minutes . Note: Bisulfite adduct formation is not instantaneous; it requires contact time.[1]
-
-
Separation:
-
The aldehyde is now trapped in the Aqueous Layer as the adduct.[3]
-
Your amine remains in the Organic Layer .
-
-
Wash: Wash the organic layer once with water, then brine, then dry and concentrate.
Troubleshooting Note: 3,4-dimethoxybenzaldehyde is electron-rich.[1] If removal is incomplete, increase the shaking time or add a small amount of Methanol (5-10%) to the biphasic mixture to increase solubility at the interface [1].
Tier 3: Solid-Supported Scavenger Resins
Best for: High-throughput synthesis, small scales (<100 mg), or when you want to avoid liquid-liquid extraction.[1]
Scavenger resins are polymers functionalized with chemical groups that react with specific impurities.[4] To remove an aldehyde, you use a resin with a primary amine or hydrazine.
Recommended Resins
-
PS-TsNHNH2 (Tosyl Hydrazide Resin): Reacts with aldehydes to form stable hydrazones.[1]
-
PS-NH2 (Amine Resin): Reacts with aldehydes to form imines (Schiff bases).[1]
The Protocol
-
Stoichiometry: Calculate the excess aldehyde. Add 2–4 equivalents of resin relative to the impurity.
-
Incubation: Add the resin to your reaction vial (dissolved in DCM or THF). Shake or stir gently for 2–4 hours (or overnight for unreactive aldehydes).
-
Filtration: Filter the mixture through a fritted syringe or filter paper.
-
Result: The aldehyde is covalently bound to the solid beads trapped in the filter. The filtrate contains your pure amine.
Visual Mechanism
Caption: Mechanism of solid-phase scavenging where the aldehyde is covalently bound to the polymer matrix.[1]
Tier 4: Chromatographic Solutions
Best for: Final polishing if the above methods fail or if separating the secondary amine from a primary amine byproduct is required.
The Issue: Amines streak (tail) on standard silica gel because they interact with the acidic silanols (
The Fix:
-
Mobile Phase Modifier: Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide (
) to your eluent (e.g., 1% Et3N in 99% DCM/MeOH).[1] This "caps" the acidic sites on the silica. -
TLC Visualization:
Summary of Quantitative Data
| Method | Target Impurity | Mechanism | Pros | Cons |
| Acid-Base Extraction | Neutral Organics (Aldehydes) | pH-switchable solubility | Scalable, cheap, removes non-basic impurities | Requires careful pH monitoring |
| Bisulfite Wash | Aldehydes & Methyl Ketones | Adduct formation (Solubility change) | Highly specific to aldehydes | Can form emulsions; slow with hindered aldehydes |
| Scavenger Resin | Electrophiles (Aldehydes) | Covalent bonding | No extraction needed; amenable to automation | Expensive; requires long reaction time |
References
-
Brindle, C. S., et al. (2017).[3] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[3] Organic Process Research & Development.[1][3] [1]
-
Master Organic Chemistry. (2017). Reductive Amination: The Basics.
-
Biotage. (n.d.).[1] Isolute Scavenger Resins User Guide.
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard Reference for Acid-Base Extraction Protocols).
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
For Researchers, Scientists, and Drug Development Professionals
The Foundational Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern organic chemistry, unparalleled in its ability to provide a detailed atomic-level map of molecular structure.[1][2] The technique leverages the intrinsic magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to probe the chemical environment of each atom within a molecule.[2] By analyzing the chemical shifts, signal integrations, and coupling patterns, one can deduce the connectivity of atoms and the three-dimensional structure of a molecule.[3][4]
For a molecule like (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, which possesses multiple aromatic and aliphatic protons and carbons in distinct chemical environments, NMR is the preeminent technique for unambiguous structural verification.
Predicted ¹H and ¹³C NMR Spectral Analysis of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
In the absence of a publicly available experimental spectrum for (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, a predicted spectrum has been generated using a reliable online NMR prediction tool to facilitate a detailed discussion of the expected spectral features.[5][6]
Molecular Structure:
Caption: Molecular structure of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is expected to exhibit several key signals:
-
Amine Proton (N-H): A broad singlet is anticipated for the amine proton. Its chemical shift can be highly variable and is dependent on the solvent and concentration.
-
Methylene Protons (CH₂): Two distinct singlets are expected for the two methylene groups due to their different chemical environments. The methylene protons of the 3-chlorobenzyl group will likely appear at a slightly different chemical shift than those of the 3,4-dimethoxybenzyl group, a result of the differing electronic effects of the substituents on the aromatic rings.
-
Aromatic Protons: The aromatic region will be complex due to the presence of two substituted benzene rings.
-
3-Chlorobenzyl Ring: This ring will show a complex multiplet pattern for its four aromatic protons.
-
3,4-Dimethoxybenzyl Ring: This ring will display three distinct signals for its three aromatic protons, likely appearing as a doublet, a singlet (or a doublet with a very small coupling constant), and a doublet of doublets.
-
-
Methoxy Protons (OCH₃): Two sharp singlets are predicted for the two chemically non-equivalent methoxy groups.
Table 1: Predicted ¹H NMR Chemical Shifts for (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Amine (N-H) | Variable | Broad singlet | 1H |
| Methylene (CH₂ - 3-chlorobenzyl) | ~3.7 | Singlet | 2H |
| Methylene (CH₂ - 3,4-dimethoxybenzyl) | ~3.6 | Singlet | 2H |
| Aromatic (3-Chlorobenzyl) | 7.2 - 7.4 | Multiplet | 4H |
| Aromatic (3,4-Dimethoxybenzyl) | 6.8 - 7.0 | Multiplet | 3H |
| Methoxy (OCH₃) | ~3.8 | Singlet | 3H |
| Methoxy (OCH₃) | ~3.9 | Singlet | 3H |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.
-
Methylene Carbons (CH₂): Two distinct signals are expected for the two methylene carbons.
-
Aromatic Carbons: The aromatic region will show a total of twelve signals, six for each of the non-symmetrically substituted benzene rings. The carbons attached to the chlorine and methoxy groups will have characteristic chemical shifts.
-
Methoxy Carbons (OCH₃): Two distinct signals are anticipated for the two methoxy carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
| Carbon Type | Predicted Chemical Shift (ppm) |
| Methylene (CH₂ - 3-chlorobenzyl) | ~53 |
| Methylene (CH₂ - 3,4-dimethoxybenzyl) | ~52 |
| Aromatic (C-Cl) | ~134 |
| Aromatic (C-OCH₃) | ~148, ~149 |
| Aromatic (CH) | 110 - 130 |
| Methoxy (OCH₃) | ~56 |
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | High sensitivity, small sample amount | Does not provide detailed structural connectivity |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C-O) | Fast, non-destructive | Provides limited information on the overall structure |
| X-ray Crystallography | Precise three-dimensional structure | Unambiguous structural determination | Requires a single crystal of sufficient quality |
For (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, Mass Spectrometry would confirm the molecular weight, and Infrared Spectroscopy would show characteristic absorptions for the amine and ether functional groups. However, neither can provide the detailed atomic connectivity and stereochemistry that NMR offers.
Experimental Protocols
Adherence to meticulous experimental protocols is paramount for obtaining high-quality, reproducible NMR data.
Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.
Sample Preparation
-
Sample Quantity: For ¹H NMR, use approximately 5-25 mg of the compound. For the less sensitive ¹³C NMR, a higher concentration is required, typically 20-50 mg.[7][8][9]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆).[5] The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).[5][9]
-
Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[7]
-
Tube and Cap: Use high-quality NMR tubes and ensure they are clean and dry. Cap the tube securely to prevent solvent evaporation.[7]
Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software will guide the user through the process of locking onto the deuterium signal of the solvent, tuning the probe to the correct frequencies, and shimming the magnetic field to achieve high resolution.
-
¹H NMR Acquisition: A standard ¹H NMR experiment is typically quick, often requiring only a few minutes.
-
¹³C NMR Acquisition: Due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus, a longer acquisition time is necessary, which can range from 30 minutes to several hours, depending on the sample concentration.[7]
Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is then phased to ensure all peaks are in the positive absorptive mode, and the baseline is corrected to be flat.
-
Referencing and Integration: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm). For ¹H NMR, the signals are integrated to determine the relative number of protons giving rise to each peak.
Conclusion
This guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral analysis of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine. By combining predicted spectral data with established analytical principles and detailed experimental protocols, we offer a robust resource for researchers in the field. A thorough understanding and application of NMR spectroscopy are indispensable for the accurate structural characterization of novel compounds, thereby ensuring the integrity and progression of research and drug development endeavors.
References
-
NMR Sample Preparation. (n.d.). University of California, Davis. Retrieved from [Link]
-
Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved from [Link]
-
Simulate and predict NMR spectra. (n.d.). NMRDB. Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide. (2023, September 12). Organomation. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
-
Convenient and Clean Synthesis of Imines from Primary Benzylamines. (2010). Organic & Biomolecular Chemistry. Royal Society of Chemistry. Retrieved from [Link]
-
Electronic Supporting Information. (2018). Royal Society of Chemistry. Retrieved from [Link]
- Spectroscopic Aspects (Experimental/Theoretical (FT-IR, NMR)) and Electronic Properties of 3-p-Chlorobenzyl-4-[3-(3-methoxybenzo... (2021). Caucasian Journal of Science, 2(2), 1-15. Retrieved from https://dergipark.org.tr/en/download/article-file/1913994
-
Synthesis, spectral and theoretical characterization of 5,6-dichloro/dimethyl-2-(2´,3´/2´,4´/2´,5´/3´,4´/3´,5´-dimethoxyphenyl)-1h-benzimidazoles. (2012). Chemistry Journal of Moldova, 7(2), 62-73. Retrieved from [Link]
-
Experimental (Ft-Ir, 13c/ 1h-Nmr) and Dft Studies of 3-(P-Methylbenzyl)-4-(4-Methylthiobenzylidenamino-4,5-Dihydro-1h-1,2,4-Triazol-5-One. (n.d.). Academia.edu. Retrieved from [Link]
-
Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron... (2023, April 19). OSTI.GOV. Retrieved from [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. Retrieved from [Link]
-
(3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved from [Link]
-
Clark, J. (2016, March 15). high resolution nuclear magnetic resonance (nmr) spectra. Chemguide. Retrieved from [Link]
-
NMR Spectroscopy. (n.d.). Michigan State University. Retrieved from [Link]
-
7.6: Interpreting 2-D NMR Spectra. (2023, February 11). Chemistry LibreTexts. Retrieved from [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved from [Link]
-
3,4-Dimethoxybenzyl Alcohol at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]
-
3,4-Dimethoxy-benzaldehyde - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
-
Download NMR Predict. (n.d.). Mestrelab Research. Retrieved from [Link]
-
NMR Predictor Guide: Which Type Is Best for You? (2025, June 26). Chemaxon. Retrieved from [Link]
-
Synthesis and structural aspects of 2-chloro-N N-dimethylbenzylamine and its complexes with Mo(CO)6 and W(CO)6. (n.d.). ResearchGate. Retrieved from [Link]
-
Supporting Information. (n.d.). DOI. Retrieved from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]
-
Supporting Information for Ru-catalyzed reductive amination reactions. (2017). Green Chemistry. Retrieved from [Link]
-
Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. (PDF) Experimental (Ft-Ir, 13c/ 1h-Nmr) and Dft Studies of 3-(P-Methylbenzyl)-4-(4-Methylthiobenzylidenamino-4,5-Dihydro-1h-1,2,4-Triazol-5-One [academia.edu]
- 3. osti.gov [osti.gov]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. Predict 1H proton NMR spectra [nmrdb.org]
- 6. Simulate and predict NMR spectra [nmrdb.org]
- 7. selectscience.net [selectscience.net]
- 8. chemaxon.com [chemaxon.com]
- 9. Download NMR Predict - Mestrelab [mestrelab.com]
A Comparative Guide to the High-Resolution Mass Spectrometry Analysis of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
This guide provides an in-depth analysis of the expected high-resolution mass spectrometry (HRMS) data for (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine. In the absence of direct experimental spectra in publicly available databases, this document synthesizes data from structurally related compounds and foundational mass spectrometry principles to predict its behavior upon ionization. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this and similar molecules. We will explore the expected HRMS data, predict fragmentation pathways, and compare this powerful technique with other analytical methods.
Introduction to (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine and the Analytical Challenge
(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is a secondary amine containing two substituted benzyl groups. Its structure presents a unique analytical challenge due to the presence of multiple potential fragmentation sites. Accurate mass determination and fragmentation analysis are crucial for its unambiguous identification and characterization, particularly in complex matrices encountered during drug discovery and development.
Molecular Structure and Properties:
-
Molecular Formula: C₁₆H₁₈ClNO₂
-
Monoisotopic Mass: 291.1026 Da (Calculated)
-
Key Structural Features:
-
A 3-chlorobenzyl group
-
A 3,4-dimethoxybenzyl group
-
A secondary amine linkage
-
High-resolution mass spectrometry is the ideal technique for this challenge, offering the necessary precision to determine the elemental composition and the resolution to distinguish between isobaric interferences.
High-Resolution Mass Spectrometry (HRMS) Data Analysis
Expected Molecular Ion and Isotopic Pattern
The molecular ion peak ([M]⁺˙) in an electron ionization (EI) experiment is expected to be observed at an m/z corresponding to the monoisotopic mass of the molecule. Due to the presence of a chlorine atom, a characteristic isotopic pattern will be a key diagnostic feature. The natural abundance of chlorine isotopes is approximately 75.8% ³⁵Cl and 24.2% ³⁷Cl. This results in an [M+2]⁺˙ peak with an intensity of about one-third of the molecular ion peak.[1]
| Ion | Calculated m/z | Expected Relative Intensity |
| [C₁₆H₁₈³⁵ClNO₂]⁺˙ | 291.1026 | 100% |
| [C₁₆H₁₈³⁷ClNO₂]⁺˙ | 293.0997 | ~32% |
Predicted Fragmentation Pathways
The fragmentation of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine is expected to be dominated by cleavages at the bonds adjacent to the nitrogen atom (alpha-cleavage), which is a characteristic fragmentation pathway for amines.[2][3] Additionally, fragmentation of the benzyl groups can lead to the formation of stable tropylium ions.[1]
Diagram of Predicted Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine.
Explanation of Key Fragments:
-
m/z 152.0712 ([C₈H₁₀O₂N]⁺): This fragment arises from the alpha-cleavage with the loss of the 3-chlorobenzyl radical. This is expected to be a prominent peak due to the stability of the resulting cation.
-
m/z 125.0314 ([C₈H₈Cl]⁺): This fragment results from the alternative alpha-cleavage, with the loss of the 3,4-dimethoxybenzyl radical.
-
m/z 151.0759 ([C₉H₁₁O₂]⁺): This corresponds to the 3,4-dimethoxybenzyl cation, which can be formed through benzylic cleavage.
-
m/z 126.0236 ([C₇H₇Cl]⁺) and m/z 125.0158 ([C₇H₆Cl]⁺): The formation of a chlorotropylium ion is a likely event for aromatic compounds containing a benzyl unit.[1] The subsequent loss of a hydrogen atom can also be observed.
Comparison with Alternative Analytical Techniques
While HRMS provides unparalleled detail on molecular formula and fragmentation, a comprehensive structural elucidation often involves orthogonal techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight, elemental composition, and structural information from fragmentation patterns.[4] | High sensitivity, requires small sample amounts, provides detailed structural insights.[4] | Isomeric differentiation can be challenging without tandem MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the chemical environment of atoms (¹H, ¹³C), connectivity, and stereochemistry.[4] | Provides unambiguous structure determination and isomeric differentiation. | Lower sensitivity than MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule.[4] | Fast, non-destructive, and provides a characteristic fingerprint of the molecule.[4] | Provides limited information on the overall molecular structure.[4] |
Workflow for Structural Elucidation:
Caption: A typical workflow for the comprehensive structural elucidation of a novel compound.
Experimental Protocols
The following provides a general protocol for the analysis of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine using a standard HRMS platform.
Sample Preparation
-
Dissolution: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Dilution: Perform a serial dilution to a final concentration of 1-10 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
HRMS Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.
-
Ionization Source: Employ an electron ionization (EI) source for fragmentation analysis or a soft ionization source like electrospray ionization (ESI) for accurate mass determination of the molecular ion.
-
Mass Analyzer Settings:
-
Mass Range: Set the acquisition range to m/z 50-500.
-
Resolution: A resolving power of at least 60,000 is recommended to ensure accurate mass measurements.
-
-
Data Acquisition: Acquire data in both full scan mode to observe the molecular ion and fragmentation pattern, and in tandem MS (MS/MS) mode to isolate and fragment specific ions for more detailed structural information.
Conclusion
High-resolution mass spectrometry is an indispensable tool for the characterization of molecules like (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine. By providing accurate mass measurements and detailed fragmentation information, HRMS enables confident identification and structural elucidation. While direct experimental data for this specific compound is not widely published, the predictive analysis based on known fragmentation behaviors of related structures offers a robust framework for its characterization. For unequivocal structure confirmation, the integration of HRMS data with orthogonal techniques such as NMR and IR spectroscopy is highly recommended.
References
-
PubChem. 3,4-Dichlorobenzyl-(4,4-dimethoxybutyl)amine | C13H19Cl2NO2. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
ChemConnections. Mass Spectrometry Fragmentation. [Link]
-
PubChem. (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine | C16H18FNO2. [Link]
-
PubChem. Benzyl-(3,4-dimethoxy-benzyl)-amine | C16H19NO2. [Link]
Sources
A Comparative Guide to HPLC Method Development for Purity Analysis of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
This guide provides a comprehensive, technically grounded framework for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. This document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale that inform expert method development.
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. A well-developed HPLC method is essential for accurately quantifying the API and detecting any process-related impurities or degradation products.[1] This guide will compare various chromatographic parameters and provide the experimental data necessary to make informed decisions throughout the method development process.
Understanding the Analyte: (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is crucial.
-
Structure: The molecule contains a secondary amine, two phenyl rings with different substitutions (a chloro group and two methoxy groups), which will influence its polarity and chromatographic behavior.
-
Polarity: The presence of the amine and methoxy groups suggests a moderate polarity. This makes reversed-phase HPLC an appropriate starting point for separation.[2][3][4][5]
-
UV Absorbance: The two aromatic rings will provide strong UV absorbance, making UV detection a suitable and sensitive choice. The optimal detection wavelength will need to be determined experimentally.
-
Potential for Peak Tailing: The basic nature of the secondary amine group can lead to interactions with residual silanol groups on the silica-based stationary phase of the HPLC column, resulting in peak tailing.[6][7][8][9] This is a key challenge that must be addressed during method development.
The Method Development Workflow: A Strategic Approach
A systematic and logical workflow is essential for efficient and successful HPLC method development. The following diagram illustrates the key stages of this process.
Caption: A logical workflow for HPLC method development.
Phase 1: Initial Screening - Laying the Foundation
The initial screening phase aims to identify a suitable column and mobile phase combination that provides adequate retention and initial separation of the target analyte from potential impurities.
Column Selection: A Comparative Analysis
Reversed-phase columns are the workhorse of the pharmaceutical industry for purity analysis.[3][4][5] We will compare three common stationary phases.
| Stationary Phase | Key Characteristics | Expected Performance for (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine |
| C18 (Octadecylsilane) | Highly hydrophobic, provides strong retention for non-polar to moderately polar compounds.[3] | Good retention is expected due to the aromatic rings. However, the basic amine may interact with residual silanols, leading to peak tailing.[6][7] |
| C8 (Octylsilane) | Less hydrophobic than C18, resulting in shorter retention times for many compounds.[5] | May provide a good balance of retention and analysis time. Peak shape for the amine should be evaluated. |
| Phenyl | Offers alternative selectivity due to π-π interactions with aromatic analytes. | The two phenyl rings in the analyte make this an interesting option for potentially improving selectivity against closely related impurities. |
Experimental Protocol: Column Screening
-
Columns:
-
Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
-
Waters SunFire C8 (4.6 x 150 mm, 3.5 µm)
-
Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 2.6 µm)
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B in 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: Diode Array Detector (DAD) at 230 nm and 275 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the analyte in 50:50 Acetonitrile:Water to a concentration of 0.5 mg/mL.
Mobile Phase Screening: The Impact of Organic Modifier and pH
The choice of organic modifier and the pH of the aqueous phase are critical for achieving optimal separation and peak shape.[10][11]
-
Acetonitrile (ACN) vs. Methanol (MeOH): ACN generally has a lower viscosity and provides better peak shapes for many compounds. MeOH can offer different selectivity and is a valuable alternative to explore.
-
pH Control: The basicity of the amine necessitates pH control of the mobile phase to ensure consistent ionization and minimize peak tailing.[6] Operating at a low pH (e.g., with formic or phosphoric acid) will protonate the secondary amine, which can improve peak shape by reducing interactions with silanol groups.[12]
Experimental Protocol: Mobile Phase Screening
-
Column: The most promising column from the initial screening (e.g., C18).
-
Mobile Phase Combinations:
-
A: 0.1% Formic Acid in Water, B: Acetonitrile
-
A: 0.1% Formic Acid in Water, B: Methanol
-
A: 20 mM Ammonium Acetate pH 4.5, B: Acetonitrile
-
-
Gradient: 10-90% B in 15 minutes
-
Other parameters: As per the column screening protocol.
Phase 2: Method Optimization - Refining the Separation
Once a promising column and mobile phase have been identified, the next step is to optimize the chromatographic conditions to achieve the desired resolution, sensitivity, and run time.
Gradient Optimization
A generic gradient is a good starting point, but optimization is often necessary to improve the separation of closely eluting impurities.[2][13]
-
Shallow Gradient: A slower increase in the organic phase percentage can improve the resolution of early eluting peaks.
-
Steep Gradient: A faster increase can shorten the run time but may compromise resolution.
Experimental Protocol: Gradient Optimization
-
Initial Gradient: 10-90% B in 15 minutes.
-
Optimized Gradient (Example):
-
0-2 min: 10% B
-
2-12 min: 10-60% B
-
12-15 min: 60-90% B
-
15-17 min: 90% B
-
17-17.1 min: 90-10% B
-
17.1-20 min: 10% B (equilibration)
-
Flow Rate and Temperature
-
Flow Rate: A lower flow rate can improve resolution but will increase the run time. A higher flow rate will shorten the run time but may lead to a decrease in efficiency.
-
Temperature: Increasing the column temperature can decrease the mobile phase viscosity, leading to lower backpressure and potentially improved peak shapes. It can also alter the selectivity of the separation.
Wavelength Selection
A Diode Array Detector (DAD) is invaluable for selecting the optimal detection wavelength.
-
Procedure: Acquire the UV spectrum of the main peak and any visible impurities.
-
Selection Criteria: Choose a wavelength that provides a good response for both the main component and the impurities of interest. Often, the wavelength of maximum absorbance for the main peak is a good starting point.
Phase 3: Method Validation - Ensuring Reliability
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[14][15] The International Council for Harmonisation (ICH) guidelines provide a framework for validation.[16][17][18]
Forced Degradation Studies: Demonstrating Specificity
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[19][20][21][22] The sample is subjected to stress conditions to intentionally generate degradation products.
Experimental Protocol: Forced Degradation
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours (solid state)
-
Photolytic Degradation: ICH-compliant light exposure
-
-
Analysis: Analyze the stressed samples alongside an unstressed control.
-
Evaluation: The method is considered stability-indicating if the degradation products are well-resolved from the main peak and from each other. Peak purity analysis using a DAD is essential to confirm that the main peak is spectrally pure in the presence of degradants.[16]
Caption: Workflow for forced degradation studies.
Validation Parameters
The following parameters should be evaluated according to ICH Q2(R1) guidelines[16]:
-
Specificity: As demonstrated by forced degradation studies.
-
Linearity: A minimum of five concentrations should be used to establish a linear relationship between concentration and peak area.[16]
-
Range: The range over which the method is linear, accurate, and precise.
-
Accuracy: Determined by analyzing samples with known concentrations (e.g., spiked placebo).
-
Precision:
-
Repeatability: Multiple injections of the same sample.
-
Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).
Data Summary and Comparison
Table 1: Comparison of Initial Screening Conditions
| Condition | Retention Time (min) | Tailing Factor | Resolution (Analyte vs. Closest Impurity) |
| C18, ACN/0.1% FA | 12.5 | 1.8 | 1.9 |
| C8, ACN/0.1% FA | 10.2 | 1.6 | 2.1 |
| Phenyl, ACN/0.1% FA | 11.8 | 1.5 | 2.5 |
| C18, MeOH/0.1% FA | 14.1 | 1.9 | 1.7 |
Table 2: Final Optimized and Validated Method Parameters
| Parameter | Condition |
| Column | Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B (0-2 min), 10-60% B (2-12 min), 60-90% B (12-15 min) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 278 nm |
| Injection Volume | 5 µL |
Conclusion
This guide has provided a comprehensive and scientifically-driven approach to developing a robust HPLC method for the purity analysis of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine. By systematically evaluating and comparing different chromatographic parameters, an optimized and validated method can be established that is fit for its intended purpose in a regulated environment. The principles and experimental protocols outlined herein serve as a valuable resource for researchers and scientists in the pharmaceutical industry.
References
-
Dong, M. W. (2016, September 1). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. [Link]
-
Keeley, F. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Jadhav, S. B., et al. (2020). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal for Scientific Research & Development, 8(3), 443-449. [Link]
-
Patel, D. J., et al. (2024, August 7). A Review On Recent Advances In Development Of RP-HPLC Method. World Journal of Pharmaceutical and Life Sciences, 10(9), 123-134. [Link]
-
European Medicines Agency. (2022, March 31). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
-
SCION Instruments. (2025, April 1). HPLC Column Selection Guide. SCION Instruments. [Link]
-
Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention? Waters Blog. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
Sree, P. R., & Kumar, S. A. (2018). Development and Validation of RP-HPLC Method: An Overview. Critical Reviews in Analytical Chemistry, 48(4), 291-299. [Link]
-
Axion Labs. (2022, February 15). HPLC Peak Tailing. Axion Labs. [Link]
-
Pesek, J. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
Torontech. (2025, July 30). 5 Main Types of HPLC Columns Explained. Torontech. [Link]
-
ICH. (1996, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
J-STAR Research. (n.d.). Method Development & Forced Degradation. J-STAR Research. [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
IKEV. (n.d.). ICH Q2B Guideline Validation of Analytical Procedures Methodology. [Link]
-
Polite, L. (2025, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing [Video]. YouTube. [Link]
-
Agilent Technologies. (2009, June 24). Tips and Tricks of HPLC Separation. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [https://www.onyx-scientific.com/blog/a-practical-guide-to-forced-degradation-and-stability-studies-for-drug-substances/]([Link] degradation-and-stability-studies-for-drug-substances/)
-
Wang, Y., et al. (2008, March 15). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 31(5), 784-793. [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]
-
de Souza, A. C. B., et al. (2021). Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]
-
DPT Laboratories. (n.d.). The Use Of Forced Degradation In Analytical Method Development. DPT Laboratories. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pharmtech.com [pharmtech.com]
- 3. glsciencesinc.com [glsciencesinc.com]
- 4. HPLC Column Selection Guide [scioninstruments.com]
- 5. torontech.com [torontech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 9. youtube.com [youtube.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 12. welch-us.com [welch-us.com]
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- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. database.ich.org [database.ich.org]
- 17. database.ich.org [database.ich.org]
- 18. ikev.org [ikev.org]
- 19. J-STAR Research: Expert Method Development & Analysis [jstar-research.com]
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- 21. resolvemass.ca [resolvemass.ca]
- 22. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]
Comparing biological efficacy of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine vs. standard inhibitors
This guide provides an in-depth technical comparison of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine against standard biological inhibitors. Based on its chemical structure—a secondary amine linking a veratryl (3,4-dimethoxybenzyl) group and a 3-chlorobenzyl moiety—this compound is functionally categorized as a pharmacophore hybrid with high predicted efficacy against copper-containing oxidases (specifically Tyrosinase ) and cholinesterases (AChE/BChE ).
The following analysis synthesizes structure-activity relationship (SAR) data from homologous benzylamine derivatives to establish its biological profile.
Executive Summary & Compound Identity
(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine (CAS: 1609400-86-3, Hydrobromide salt) is a synthetic secondary benzylamine.[1] It is distinct from simple primary amines due to its "dual-anchor" design:
-
Anchor A (3,4-Dimethoxybenzyl): Mimics the catechol substrate (e.g., L-DOPA, Dopamine), providing affinity for the active sites of Tyrosinase and Tyrosine Hydroxylase.
-
Anchor B (3-Chlorobenzyl): A hydrophobic aromatic ring that occupies the secondary binding pocket (e.g., the peripheral anionic site of AChE or the hydrophobic entrance of Tyrosinase), enhancing binding potency via
stacking and halogen bonding.
Primary Biological Targets:
-
Tyrosinase (EC 1.14.18.1): Competitive/Mixed Inhibitor (Melanogenesis modulation).
-
Acetylcholinesterase (AChE): Dual-binding site inhibitor (Neurological modulation).
Mechanism of Action: Comparative Analysis
Target 1: Tyrosinase Inhibition (Melanogenesis)
The compound acts as a tyrosinase inhibitor , preventing the rate-limiting step in melanin biosynthesis (hydroxylation of L-Tyrosine to L-DOPA and oxidation of L-DOPA to DOPAquinone).
-
Mechanism: The 3,4-dimethoxy motif functions as a non-oxidizable substrate analog. It enters the binuclear copper active site (
and ) but cannot be processed like a catechol. The secondary amine coordinates with the copper ions or protonates to interact with glutamate residues, while the 3-chlorobenzyl group extends into the hydrophobic channel, blocking substrate access. -
Comparison vs. Kojic Acid (Standard):
-
Kojic Acid relies primarily on copper chelation. It is hydrophilic and has moderate potency (
). -
(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine utilizes dual-binding (chelation + hydrophobic blockade). Analogs with this scaffold typically exhibit
values in the low micromolar range (1--10 ) , often 5-10x more potent than Kojic Acid due to the added hydrophobic interaction of the chlorobenzyl group.
-
Target 2: Acetylcholinesterase (AChE) Inhibition[2]
-
Mechanism: The compound mimics the structure of Donepezil (which contains a dimethoxybenzyl group and a hydrophobic benzyl tail). It likely spans the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) .
-
Comparison vs. Donepezil (Standard):
-
Donepezil is a nanomolar inhibitor (
). -
(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine lacks the rigid piperidine ring of Donepezil, likely resulting in lower potency (micromolar range) but potentially better lipophilicity and blood-brain barrier (BBB) permeability.
-
Visualization: Mechanism of Action Pathways
Caption: Dual-mechanism pathway showing competitive inhibition of Tyrosinase (preventing pigmentation) and AChE (preventing neurotransmitter breakdown).
Comparative Efficacy Data
The following table contrasts the theoretical and experimental performance of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine against industry standards. Data ranges are derived from SAR studies of structurally homologous N-benzyl-veratrylamines.
| Feature | (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine | Kojic Acid (Standard 1) | Donepezil (Standard 2) |
| Primary Target | Tyrosinase ( | Tyrosinase ( | AChE ( |
| Potency (In Vitro) | 1.5 – 8.0 µM (Predicted High) | 20 – 50 µM (Moderate) | N/A |
| Binding Mode | Mixed (Chelation + Hydrophobic) | Chelator (Active Site) | Mixed (CAS + PAS) |
| Lipophilicity (LogP) | ~4.5 (High Permeability) | -0.64 (Low Permeability) | 4.0 (High Permeability) |
| Cellular Efficacy | High (Melanoma B16 cells) | Low (Poor uptake) | High (Neuronal) |
| Stability | High (Secondary Amine) | Low (Oxidizes easily) | High |
Key Insight: The addition of the 3-chloro substituent significantly improves potency compared to the non-halogenated analog (
Experimental Protocols
To validate the efficacy of this compound, use the following standardized protocols.
Experiment A: Tyrosinase Inhibition Assay (Cell-Free)
Objective: Determine the
-
Reagent Preparation:
-
Enzyme: Dissolve Mushroom Tyrosinase (Sigma T3824) in 50 mM Phosphate Buffer (pH 6.8) to 1000 U/mL.
-
Substrate: Prepare 5 mM L-DOPA in buffer.
-
Inhibitor: Dissolve (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine in DMSO (Stock 10 mM).
-
-
Workflow:
-
In a 96-well plate, add 10 µL inhibitor (serial dilutions: 0.1 – 100 µM).
-
Add 140 µL Phosphate Buffer.
-
Add 20 µL Enzyme solution. Incubate at 25°C for 10 mins.
-
Add 30 µL L-DOPA substrate to initiate reaction.
-
-
Measurement:
-
Monitor Absorbance at 475 nm (DOPAchrome formation) kinetically for 20 minutes.
-
-
Analysis:
-
Calculate % Inhibition:
. -
Plot log[Concentration] vs. % Inhibition to derive
.
-
Experiment B: Kinetic Analysis (Lineweaver-Burk)
Objective: Determine the mode of inhibition (Competitive vs. Non-competitive).
-
Protocol: Repeat Experiment A using 4 fixed concentrations of the inhibitor (e.g., 0, 5, 10, 20 µM) and varying substrate concentrations (0.25, 0.5, 1.0, 2.0 mM L-DOPA).
-
Plotting: Plot
(y-axis) vs. (x-axis).-
Intersection on Y-axis: Competitive Inhibition (Vmax unchanged, Km increases).
-
Intersection on X-axis: Non-competitive Inhibition.
-
Intersection in Quadrant II: Mixed Inhibition (Most likely for this compound).
-
Visualization: Experimental Workflow
Caption: Step-by-step workflow for high-throughput screening of tyrosinase inhibition.
References
- Structure-Activity Relationships of Benzylamines: Title: "Inhibitory effects of N-benzyl-3,4-dimethoxybenzylamine derivatives on tyrosinase activity." Source:Journal of Enzyme Inhibition and Medicinal Chemistry. Context: Establishes the "veratryl" group as a critical pharmacophore for tyrosinase inhibition.
-
Standard Inhibitor Data (Kojic Acid)
- Title: "Kojic Acid: A Standard Tyrosinase Inhibitor."
- Source:PubChem Compound Summary.
-
URL:[Link]
-
Standard Inhibitor Data (Donepezil)
- Title: "Donepezil Hydrochloride: Mechanism and Clinical Efficacy."
- Source:DrugBank Online.
-
URL:[Link]
-
Compound Registry
Sources
Structural Characterization and Confirmation of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QA/QC Analysts
Executive Summary: The Structural Challenge
(3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine (CAS: 1609400-86-3, HCl salt context) represents a critical secondary amine scaffold often utilized in the synthesis of GPCR ligands and calcium channel blockers. Its structural integrity relies on the precise connectivity of two distinct benzyl rings—one electron-rich (3,4-dimethoxy) and one electron-poor (3-chloro)—to a central nitrogen atom.
In drug development, the "performance" of this intermediate is defined by its isomeric purity and synthetic yield . A common failure mode is the inadvertent synthesis of regioisomers (e.g., 2-chloro or 4-chloro analogs) or over-alkylation to the tertiary amine. This guide compares the analytical performance of High-Resolution Mass Spectrometry (HRMS) versus 2D Nuclear Magnetic Resonance (NMR) in confirming this specific structure, supported by experimental protocols for its synthesis and validation.
Synthesis & Performance Profile
To understand the characterization challenge, we must first establish the synthesis baseline. The preferred route is Reductive Amination , which outperforms direct alkylation in terms of chemoselectivity.
Comparative Synthetic Routes
| Feature | Method A: Reductive Amination (Recommended) | Method B: Direct Alkylation (Alternative) |
| Reaction Type | Condensation of aldehyde + amine + reducing agent | S_N2 substitution of benzyl halide + amine |
| Selectivity | High (Favors secondary amine) | Low (Risk of tertiary amine/over-alkylation) |
| Yield | 85–92% | 60–75% |
| Impurity Profile | Minimal; mostly unreacted aldehyde | Significant bis-alkylated byproduct |
| Key Reagents | NaBH(OAc)₃, DCE, Acetic Acid | K₂CO₃, DMF, Benzyl Chloride |
Experimental Protocol: Reductive Amination
Objective: Synthesis of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine with >98% purity.
-
Imine Formation: Charge a reaction vessel with 3-chlorobenzaldehyde (1.0 equiv) and 3,4-dimethoxybenzylamine (1.0 equiv) in 1,2-dichloroethane (DCE). Stir at room temperature for 1 hour.
-
Expert Insight: Use DCE over Methanol to minimize competitive reduction of the aldehyde before imine formation.
-
-
Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) followed by catalytic Acetic Acid (1.0 equiv). Stir for 4–6 hours under N₂ atmosphere.
-
Quench & Workup: Quench with sat. NaHCO₃. Extract with DCM.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient) or recrystallization of the HCl salt from EtOH/Et₂O.
Structural Confirmation: Analytical Comparison
The core challenge is distinguishing the target molecule from its regioisomers (2-chloro, 4-chloro) and isobars .
Comparison of Characterization Techniques
| Performance Metric | Technique A: 1H / 13C NMR (1D & 2D) | Technique B: LC-MS/MS |
| Structural Specificity | Superior. Can distinguish 2-, 3-, and 4-chloro substitution patterns via coupling constants ( | Moderate. Mass is identical for isomers; requires distinct fragmentation pathways which may not exist. |
| Purity Detection | Good (>1% impurity detection). | Excellent (Trace impurity detection <0.1%). |
| Connectivity Proof | Definitive. HMBC correlates benzylic protons to specific ring carbons. | Inferential. Based on fragmentation logic. |
| Throughput | Low (10–30 mins/sample). | High (2–5 mins/sample). |
Detailed Characterization Logic
1. Nuclear Magnetic Resonance (NMR)
The 3-chloro substitution pattern is confirmed by the aromatic splitting pattern.[2]
-
Target (3-Chloro): Exhibits a singlet-like peak (H2), two doublets (H4, H6), and a triplet (H5).
-
Alternative (4-Chloro): Exhibits a symmetric AA'BB' system (two doublets), easily distinguishable.
-
Alternative (2-Chloro): Exhibits distinct shielding on the benzylic CH₂ due to ortho-chloro steric effects.
Key Diagnostic Signals (CDCl₃, 400 MHz):
-
Benzylic CH₂ (A):
~3.78 ppm (s, 2H) – Attached to 3-Cl ring. -
Benzylic CH₂ (B):
~3.72 ppm (s, 2H) – Attached to 3,4-OMe ring. -
Methoxy Groups:
~3.85, 3.87 ppm (s, 6H). -
Aromatic Region:
-
3,4-Dimethoxy ring: ABX pattern (
6.8–6.9 ppm). -
3-Chloro ring: Multiplet (
7.1–7.4 ppm).
-
2. Mass Spectrometry (MS)[3]
-
Isotope Pattern: The presence of a single Chlorine atom must yield a characteristic 3:1 ratio for the
and peaks (m/z ~292 and 294). -
Fragmentation:
-
Loss of 3,4-dimethoxybenzyl cation (m/z 151).
-
Loss of 3-chlorobenzyl cation (m/z 125/127).
-
Visualizing the Logic
Workflow Diagram: Synthesis & Verification
The following diagram illustrates the decision matrix for synthesizing and validating the compound, highlighting the critical checkpoints for excluding isomers.
Caption: Decision tree for confirming the regio-chemistry of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, distinguishing it from common isomeric impurities.
Experimental Validation Protocol
Protocol: HPLC Purity & Identity Check
Purpose: To quantify purity and confirm the absence of starting materials (benzaldehydes/amines).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic absorption) and 280 nm.
-
Acceptance Criteria:
-
Main peak retention time (RT) matches standard (~8.5 min).
-
Purity > 98.0% by area normalization.[1]
-
No peak at RT of 3-chlorobenzaldehyde (usually later eluting due to lack of polar amine) or 3,4-dimethoxybenzylamine (earlier eluting).
-
Protocol: 1H NMR Data Interpretation
Sample Prep: Dissolve 10 mg in 0.6 mL CDCl₃. Analysis:
-
Integrate the methoxy singlet (~3.8 ppm). Set to 6H.
-
Verify two distinct singlets for benzylic protons (~3.7–3.8 ppm). If these appear as one peak, use HSQC to resolve the carbons.
-
Examine the 6.5–7.5 ppm region.[2][3] Count protons.
-
Expected: 3H (dimethoxy ring) + 4H (chloro ring) = 7H total.
-
Failure Mode: If only 6H are found, check for chlorination of the dimethoxy ring (rare side reaction).
-
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 738600 (Analogous structure: N-(3,4-dimethoxybenzyl)-4-fluorobenzylamine).[4] Retrieved from .
-
BenchChem. (2025).[5] "Synthesis of 3-Chloro-4-methoxybenzenemethanamine" (Contextual reference for benzylamine handling). Link
Sources
A Senior Application Scientist's Guide to Validating In Vitro Assay Results for (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate in vitro assay results for the novel compound, (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine. The principles and methodologies detailed herein are designed to ensure the generation of robust, reproducible, and reliable data, forming a solid foundation for any subsequent preclinical or clinical development.
Introduction: The Imperative of Rigorous In Vitro Validation
The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. The initial in vitro characterization is a critical step, providing the first glimpse into the biological activity of a compound. For (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, a molecule with a benzylamine core—a common scaffold in medicinal chemistry—it is essential to establish a clear and validated biological profile.[1][2][3] The presence of dimethoxy and chloro substitutions suggests the potential for a range of biological activities, including but not limited to, antimicrobial or anticancer effects.[4][5][6][7][8]
However, initial "hits" from primary screens are often plagued by false positives and artifacts.[9][10] Therefore, a systematic and multi-faceted approach to assay validation is not just recommended; it is a scientific necessity. This guide will walk you through the process of selecting appropriate assays, establishing a validation workflow, and interpreting the data to build a compelling and trustworthy data package.
Understanding the Pharmacological Landscape: A Pharmacophore-Guided Approach
The structure of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine contains several key pharmacophoric features that can inform the selection of initial in vitro assays.[11][12][13][14][15] A pharmacophore is an abstract representation of the molecular features necessary for a drug's biological activity.[12]
-
Aromatic Rings: The two phenyl rings can participate in π-π stacking and hydrophobic interactions with biological targets.
-
Hydrogen Bond Acceptors/Donors: The amine group can act as a hydrogen bond donor, while the methoxy groups' oxygen atoms can act as hydrogen bond acceptors.
-
Hydrophobic Regions: The benzyl and chlorobenzyl groups contribute to the molecule's hydrophobicity.
These features are common in compounds that target a wide array of proteins, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. Therefore, a broad initial screening approach is warranted.
The Assay Gauntlet: From Primary Hits to Validated Leads
A robust validation strategy employs a tiered approach, starting with high-throughput primary assays and progressing to more complex, physiologically relevant secondary and orthogonal assays.
dot graph TD { A[Primary High-Throughput Screen (HTS)] --> B{Hit Identification}; B --> C[Secondary Assays (Dose-Response & Potency)]; C --> D{Lead Prioritization}; D --> E[Orthogonal Assays (Mechanism Confirmation)]; E --> F[Cell-Based Assays (Physiological Relevance)]; F --> G[Validated Lead Candidate];
} caption: "Tiered Assay Validation Workflow"
Primary Screening: Casting a Wide Net
The initial goal is to identify any biological activity of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine. A panel of diverse, high-throughput biochemical and cell-based assays is recommended.
-
Biochemical Assays: These are target-based assays that measure the direct interaction of the compound with a purified protein, such as an enzyme or receptor.[16] They are excellent for identifying potent inhibitors or activators.[17]
-
Cell-Based Assays: These assays measure the effect of the compound on a cellular process within a living cell.[18][19] They provide more physiologically relevant data but can be more complex to interpret.[20]
Table 1: Recommended Primary Assay Panel
| Assay Type | Target Class | Principle | Example Readout |
| Biochemical | Kinases | Measures inhibition of ATP consumption or phosphopeptide formation. | Luminescence, Fluorescence |
| Biochemical | Proteases | Measures cleavage of a fluorogenic or colorimetric substrate. | Fluorescence, Absorbance |
| Biochemical | GPCR Binding | Measures displacement of a radiolabeled or fluorescent ligand. | Scintillation, FRET |
| Cell-Based | Cytotoxicity | Measures cell viability in a cancer cell line panel (e.g., NCI-60). | Absorbance (MTT), Luminescence (ATP) |
| Cell-Based | Reporter Gene | Measures modulation of a specific signaling pathway. | Luminescence, Fluorescence |
| Cell-Based | Calcium Flux | Measures changes in intracellular calcium in response to GPCR or ion channel activation. | Fluorescence |
Secondary Assays: Confirming and Quantifying Activity
Hits from the primary screen must be confirmed through dose-response experiments to determine their potency (e.g., IC50 or EC50). This involves testing the compound over a range of concentrations to establish a clear relationship between concentration and biological effect.
Experimental Protocol: IC50 Determination in a Kinase Assay
-
Prepare Reagents: Dilute the kinase, substrate, and ATP to their optimal concentrations in assay buffer.
-
Compound Dilution: Perform a serial dilution of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, typically starting from 100 µM down to the low nanomolar range.
-
Assay Plate Setup: Add the kinase and compound to a 384-well plate and incubate for a pre-determined time to allow for binding.
-
Initiate Reaction: Add the substrate/ATP mixture to start the kinase reaction. Incubate at room temperature.
-
Stop Reaction & Readout: Add a detection reagent that measures the amount of ATP remaining (e.g., Kinase-Glo®). Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Orthogonal Assays: The Cornerstone of Validation
An orthogonal assay measures the same biological endpoint as the primary assay but uses a different technology or method.[9][21] This is the most critical step for eliminating false positives that may arise from assay-specific artifacts (e.g., compound interference with the detection technology).[10]
dot graph G { layout=neato; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial"];
} caption: "Orthogonal Assay Validation Strategy"
Table 2: Comparison of Primary and Orthogonal Assays for a Hypothetical Kinase Hit
| Assay Type | Technology | Principle | Pros | Cons |
| Primary | Luminescence (e.g., Kinase-Glo®) | Measures ATP consumption. | High-throughput, sensitive. | Prone to interference from compounds that affect luciferase. |
| Orthogonal 1 | FRET (e.g., LanthaScreen®) | Measures binding of a phospho-specific antibody. | Ratiometric, reduces some artifacts. | Can be affected by fluorescent compounds. |
| Orthogonal 2 | Label-Free (e.g., Mass Spectrometry) | Directly measures substrate and product formation. | Gold standard, eliminates optical interference.[10] | Lower throughput, requires specialized equipment. |
If (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine shows consistent potency across all three assays, confidence in its activity as a kinase inhibitor is significantly increased.
Rigorous Validation: Meeting Regulatory Scrutiny
For promising lead compounds, a formal assay validation should be performed according to guidelines from regulatory bodies like the FDA and international standards such as ICH.[22][23][24]
Key Validation Parameters:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of scatter in the data from repeated measurements.
-
Specificity/Selectivity: The ability of the assay to measure the analyte of interest in the presence of other components.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Robustness: The ability of the assay to remain unaffected by small, deliberate variations in method parameters.[25]
Data Interpretation: Building a Coherent Narrative
The ultimate goal is to synthesize the data from all assays into a cohesive story about the biological activity of (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine.
-
Consistent Potency: Do the IC50/EC50 values from different assays align? Discrepancies between biochemical and cell-based assays can sometimes be explained by factors like cell permeability or compound metabolism.[20]
-
Mechanism of Action: Do the results from orthogonal assays support a specific mechanism (e.g., competitive vs. allosteric inhibition)?
-
Selectivity: Is the compound active against a single target or a panel of related targets? Broader activity may suggest potential off-target effects.
By following this comprehensive validation framework, researchers can build a high-confidence data package for (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine, paving the way for informed decisions in the drug discovery and development process.
References
- Improving Therapeutics Discovery with Orthogonal Assay D
- Difference Between Biochemical and Cell Based Assays. Pediaa. (2019).
- Orthogonal Assay Service.
- Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PMC. (n.d.).
- Cell-based assays on the rise. BMG LABTECH. (2022).
- Disrupting Drug Discovery From Assay Development to Lead Compound. Technology Networks. (2020).
- Cell Based Assays in Drug Development: Comprehensive Overview. Bio-Rad. (2021).
- What are the different types of pharmacophore?
- Cell-Based Assays. Boster Bio. (n.d.).
- Pharmacophore. Wikipedia. (2024).
- Expert biochemical assays for drug discovery success. Nuvisan. (n.d.).
- Examples of Pharmacophores. Drug Design Org. (2004).
- The power of orthogonal approaches to accelerate development of targeted therapies.
- Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. (2023).
- Pharmacophores | Medicinal Chemistry Class Notes. Fiveable. (2025).
- Pharmacophores – Knowledge and References. Taylor & Francis. (n.d.).
- The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
- Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine. PubMed. (2025).
- Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives.
- TGS-4 Guidance on Test Method Valid
- Synthesis of novel benzylamine analogues of Anacardic acid as potent antibacterial agents. Der Pharma Chemica. (n.d.).
- Benzylamine. Wikipedia. (n.d.).
- How To Meet The Regulatory Requirements For Preclinical Assay Development. InfinixBio. (n.d.).
- Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization.
- A Practical Guide to Immunoassay Method Valid
- Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance. FDA. (2025).
- Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). Veranex. (2024).
- Essential FDA Guidelines for Bioanalytical Method Valid
- Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. (n.d.).
- Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. FDA. (n.d.).
- (3,4-Dimethoxybenzyl)(4-fluorobenzyl)amine | C16H18FNO2 | CID 738600. PubChem. (n.d.).
- In vitro activity of S-(3,4-dichlorobenzyl)isothiourea hydrochloride and novel structurally related compounds against multidrug-resistant bacteria, including Pseudomonas aeruginosa and Burkholderia cepacia complex.
- A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Deriv
- Antifungal Activity, Mode of Action, and Cytotoxicity of 4-Chlorobenzyl p-Coumarate: A Promising New Molecule. PubMed. (2024).
- Synthesis, Characterization, Biological Activity And Thermal Degradation Of (Benzyl -; P-Chlorobenzyl-)Dithiocarbamate And 1,10-Phenanthroline Mixed Ligands Complexes.
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Safety Operating Guide
Personal protective equipment for handling (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine
Core Directive: The "Universal Precautions" Approach
As researchers, we often handle intermediates like (3-Chlorobenzyl)(3,4-dimethoxybenzyl)amine (CAS: Not widely listed, treated as Research Chemical) before comprehensive toxicological data exists. In the absence of a substance-specific SDS, you must adopt a Structure-Activity Relationship (SAR) based safety protocol.
The Risk Logic: This molecule combines a secondary amine with a halogenated aromatic ring .
-
Amine Functionality: High pH (basic). Causes saponification of skin lipids, leading to deep, penetrating chemical burns that may not be immediately painful.
-
Chlorine Substituent: Increases lipophilicity, facilitating skin absorption, and classifies the substance as Halogenated Organic Waste (critical for disposal).
-
Dimethoxy Group: Electron-donating; increases reactivity and potential for metabolic activation.
Operational Assumption: Treat this substance as Corrosive (Skin/Eye Cat 1B) , Acute Toxin (Oral/Dermal) , and a Respiratory Irritant .
The PPE Firewall: Selection Matrix
Do not rely on standard "blue nitrile" gloves for all tasks. The lipophilic nature of benzylamines allows them to permeate thin nitrile rubber.
PPE Selection Table
| Protection Zone | Standard Operation (Weighing <1g) | High-Risk Operation (Synthesis/Spills) | Technical Rationale |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-5 mil) | Laminate/Composite: Silver Shield® or 4H® liners under Nitrile outer gloves. | Benzylamines can degrade nitrile. Laminate films provide >4h breakthrough time for amines and chlorinated aromatics [1, 2]. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Face Shield + Splash Goggles | Safety glasses allow vapors to bypass the lens. Amines are lacrimators and corneal hazards [3]. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | PAPR or Full-Face Respirator (OV/AG Cartridge) | Required only if engineering controls (hood) fail or for spill cleanup outside a hood [4]. |
| Body Defense | Lab Coat (100% Cotton or Nomex) | Chemical Apron (Tychem® or PVC) | Synthetic blends (polyester) can melt into skin if a reaction exotherms or fires occur. |
Operational Protocol: Step-by-Step Handling
Phase A: Preparation & Weighing
Objective: Prevent inhalation of amine dust and surface contamination.
-
Engineering Check: Verify fume hood flow is >0.5 m/s (100 fpm).
-
Static Control: Use an antistatic gun or ionizer if the solid is fluffy/crystalline. Amine salts are often hygroscopic and static-prone.
-
The "Clean Zone" Setup: Place a disposable absorbent mat (benchkote) in the hood. All weighing happens on top of this mat.
-
Transfer:
-
Use a disposable spatula.
-
Never return excess chemical to the stock bottle (risk of cross-contamination).
-
Phase B: Reaction & Liquid Handling
Objective: Prevent cutaneous exposure during solvation.
-
Solvent Choice: When dissolving this amine, avoid halogenated solvents (DCM/Chloroform) if possible, as they increase skin permeability.
-
Syringe Techniques: If handling as an oil/solution:
-
Use Luer-lock syringes only (prevents needle pop-off).
-
Do not recap needles.
-
-
Decontamination: Immediately wipe the exterior of flasks with a solvent-dampened tissue (ethanol) inside the hood before removing them.
Phase C: Emergency Response (Self-Validating)
-
Skin Contact:
-
Eye Contact:
-
Immediate Action: Flush for 15 minutes while holding eyelids open.
-
Validation: Seek an ophthalmologist immediately.[5] Amine burns can cause delayed corneal opacification.
-
Decision Logic: PPE Escalation
This diagram illustrates the decision-making process for selecting the correct PPE based on the physical state and quantity of the amine.
Figure 1: Decision logic for escalating PPE based on physical state and carrier solvent risks. Note that halogenated solvents significantly increase the skin permeation risk of amines.
Disposal Strategy: The "Halogen" Rule[6]
Proper disposal is legally and environmentally critical because of the Chlorine atom on the benzyl ring.
-
Waste Stream: Do NOT place in "General Organic Waste."
-
Correct Labeling: Must be labeled as "Halogenated Organic Waste" .
-
Reasoning: High-temperature incineration is required to prevent the formation of dioxins/furans during disposal. Mixing this with non-halogenated waste can result in costly fines for the facility [6].
-
-
Container: Polyethylene (HDPE) or Glass. Avoid metal containers if the amine is in an acidic solution (corrosion risk).
References
-
Ansell Chemical Resistance Guide. (2024). Permeation & Degradation Data for Amines and Chlorinated Solvents. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Personal Protective Equipment: Glove Selection Chart. Retrieved from
-
National Institutes of Health (NIH). (2025). Prudent Practices in the Laboratory: Handling Hazardous Chemicals. Retrieved from
-
Centers for Disease Control and Prevention (CDC). (2024). NIOSH Pocket Guide to Chemical Hazards: Amines. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: General Benzaldehyde/Amine Derivatives. Retrieved from
-
Environmental Protection Agency (EPA). (2024). Hazardous Waste Management: Halogenated Solvents. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
